Desmethyl Levofloxacin
描述
属性
IUPAC Name |
(2S)-7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20/h6-7,9,19H,2-5,8H2,1H3,(H,23,24)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRSSAPQZDHYRV-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117707-40-1 | |
| Record name | N-Desmethyl levofloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117707401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 117707-40-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-DESMETHYL LEVOFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88ZBA45NC8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Desmethyl Levofloxacin
Introduction
Desmethyl levofloxacin, a primary metabolite and key impurity of the broad-spectrum fluoroquinolone antibiotic levofloxacin, is a critical reference standard in pharmaceutical development and quality control. While the direct N-demethylation of levofloxacin presents significant synthetic challenges and is not a commonly documented procedure, the accepted and established method for producing this compound involves a direct synthetic approach. This guide provides a comprehensive overview of this standard synthetic route, including detailed experimental protocols, quantitative data, and process visualizations to aid researchers, scientists, and drug development professionals.
The synthesis of this compound is analogous to the synthesis of levofloxacin itself. The key difference lies in the substitution of N-methylpiperazine with piperazine, which reacts with (S)-(-)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid to yield the desmethyl analogue.
Reaction Pathway
The synthesis proceeds via a nucleophilic aromatic substitution reaction. The piperazine acts as the nucleophile, displacing the fluorine atom at the C-10 position of the quinolone core.
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following section details the experimental procedures for the synthesis of this compound.
Method 1: Synthesis of N-Desmethyl Levofloxacin
This protocol is adapted from established procedures for the synthesis of piperazinyl quinolones.[3]
-
Materials:
-
Procedure:
-
Suspend (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid in DMSO.
-
Add an excess of piperazine to the suspension.
-
Add triethylamine to the reaction mixture to act as a base.
-
Heat the reaction mixture to a temperature between 80-120°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to approximately 70-80°C.
-
Add isopropyl alcohol to precipitate the product.
-
Stir the resulting slurry at ambient temperature for a sufficient time to ensure complete precipitation.
-
Filter the precipitate and wash with isopropyl alcohol.
-
Dry the product under vacuum to yield this compound.
-
Purification
Crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to achieve high purity.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Quinolone Core | 1 equivalent | (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid |
| Nucleophile | >2 equivalents | Piperazine |
| Reaction Conditions | ||
| Solvent | DMSO, DMA (dimethyl acetamide) | |
| Base | Triethylamine or excess piperazine | |
| Temperature | 80-120°C | |
| Reaction Time | 1.5 - 10 hours | Monitored by TLC |
| Work-up and Isolation | ||
| Precipitation Solvent | Isopropyl alcohol | |
| Purification Method | Recrystallization (e.g., Ethanol/Water) | |
| Yield | >85% |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for this compound synthesis.
The synthesis of this compound is readily achieved through a direct condensation reaction between (S)-(-)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid and piperazine. This method is efficient, high-yielding, and provides a reliable route to this important compound for research and analytical purposes. The provided protocols and data serve as a comprehensive guide for the successful synthesis and purification of this compound.
References
Desmethyl Levofloxacin: A Technical Guide on its Antibacterial Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethyl Levofloxacin is the primary active metabolite of the widely used fluoroquinolone antibiotic, Levofloxacin. While possessing a similar core mechanism of action to its parent compound, a comprehensive understanding of its specific antibacterial profile and enzymatic inhibition is crucial for researchers in infectious diseases and drug development. This technical guide provides an in-depth analysis of the antibacterial mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its core functions. The document summarizes its activity against key bacterial pathogens and details the methodologies used to determine its efficacy, providing a valuable resource for further research and development in the field of antibacterial agents.
Introduction
Levofloxacin, a third-generation fluoroquinolone, is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1] Upon administration, Levofloxacin is metabolized in the human body, with this compound being one of its metabolites.[2] While often considered to have less pharmacological activity than the parent drug, this compound still exhibits notable antibacterial properties.[2] Understanding the specific contributions of this metabolite to the overall antibacterial effect and its individual mechanism of action is essential for a complete pharmacological profile of Levofloxacin.
This guide focuses on the antibacterial mechanism of this compound, providing a detailed examination of its interaction with bacterial enzymes and its efficacy against various bacterial strains.
Core Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases
Like all fluoroquinolones, the primary antibacterial action of this compound is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV (a type IIA topoisomerase).[3][4] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription.[5] In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of interlinked daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.[4] In many Gram-positive bacteria, topoisomerase IV is the primary target.
This compound binds to the enzyme-DNA complex, stabilizing it in a state where the DNA is cleaved but not resealed. This ternary complex blocks the progression of the replication fork and leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.
References
- 1. Levofloxacin | C18H20FN3O4 | CID 149096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The clinical pharmacokinetics of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antibacterial Activity of Desmethyl Levofloxacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl levofloxacin is the primary active metabolite of levofloxacin, a third-generation fluoroquinolone antibiotic widely used to treat a variety of bacterial infections.[1][2] While the antibacterial activity of levofloxacin is well-documented, understanding the in vitro efficacy of its metabolites is crucial for a comprehensive assessment of its overall therapeutic profile. This technical guide provides an in-depth analysis of the in vitro antibacterial activity of this compound, including its mechanism of action, detailed experimental protocols for its evaluation, and a summary of available quantitative data.
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
This compound, like its parent compound levofloxacin, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are critical for bacterial DNA replication, repair, and recombination, making them prime targets for antimicrobial agents.
-
DNA Gyrase: Primarily targeted in Gram-negative bacteria, DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA. This process is vital for relieving the torsional strain that occurs during the unwinding of the DNA double helix, a prerequisite for replication and transcription.
-
Topoisomerase IV: The main target in Gram-positive bacteria, topoisomerase IV is essential for the separation of interlinked daughter DNA strands following replication. Inhibition of this enzyme prevents the segregation of newly synthesized chromosomes into daughter cells, thereby halting cell division.
The binding of this compound to these enzymes stabilizes the enzyme-DNA complex, leading to the formation of double-strand breaks in the bacterial chromosome. This irreversible damage to the DNA ultimately results in bacterial cell death.
Caption: Mechanism of action of this compound.
Quantitative Data: In Vitro Antibacterial Activity
The in vitro antibacterial activity of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
The following tables summarize the available MIC data for N-desmethyl levofloxacin against a panel of Gram-positive and Gram-negative bacteria. For comparative purposes, the MIC values for the parent drug, levofloxacin, are also included where available.
Table 1: Minimum Inhibitory Concentrations (MICs) of N-Desmethyl Levofloxacin and Levofloxacin against Gram-Positive Bacteria
| Bacterial Strain | N-Desmethyl Levofloxacin MIC (µg/mL) | Levofloxacin MIC (µg/mL) |
| Staphylococcus aureus | 4 | 0.25 - 4 |
| Staphylococcus epidermidis | 1 | Not specified |
| Bacillus subtilis | 1 | Not specified |
| Enterococcus faecalis | Not specified | 0.25 - 4 |
| Streptococcus pneumoniae | Not specified | 0.25 - 4 |
Data compiled from available research literature.[4]
Table 2: Minimum Inhibitory Concentrations (MICs) of N-Desmethyl Levofloxacin and Levofloxacin against Gram-Negative Bacteria
| Bacterial Strain | N-Desmethyl Levofloxacin MIC (µg/mL) | Levofloxacin MIC (µg/mL) |
| Escherichia coli | 0.012 | 1.56 - 100 |
| Pseudomonas aeruginosa | >4 | 1.56 - 100 |
| Klebsiella pneumoniae | 0.25 | 1.56 - 100 |
| Salmonella typhimurium | Not specified | 1.56 - 100 |
Data compiled from available research literature.[4]
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The following are detailed methodologies for determining the MIC of this compound. These protocols are based on standard antimicrobial susceptibility testing methods.
Agar Dilution Method
The agar dilution method is a standard procedure for determining the MIC of an antimicrobial agent against a variety of bacteria.
Caption: Workflow for Agar Dilution MIC Testing.
Detailed Steps:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions to obtain a range of concentrations.
-
Media Preparation: Prepare Mueller-Hinton agar according to the manufacturer's instructions and sterilize. Cool the molten agar to 45-50°C.
-
Incorporation of Antimicrobial Agent: Add a defined volume of each antimicrobial dilution to a specific volume of molten agar. Mix thoroughly and pour into sterile petri dishes. Allow the agar to solidify. A control plate containing no antimicrobial agent should also be prepared.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Using a multipoint inoculator, spot-inoculate the surface of the agar plates with the bacterial suspension.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the test organism.
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining MICs in a liquid medium, often performed in 96-well microtiter plates.
Detailed Steps:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound and perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) directly in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard. Further dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubation: Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).
Conclusion
This compound, an active metabolite of levofloxacin, exhibits in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action is consistent with that of other fluoroquinolones, involving the inhibition of bacterial DNA gyrase and topoisomerase IV. While its potency is generally lower than that of the parent compound, its contribution to the overall antibacterial effect of levofloxacin therapy warrants consideration. The standardized protocols provided in this guide are essential for the accurate and reproducible assessment of the in vitro activity of this compound and other antimicrobial agents. Further research to expand the quantitative data on a wider array of clinical isolates is encouraged to enhance our understanding of its antibacterial spectrum.
References
Desmethyl Levofloxacin: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of desmethyl levofloxacin, a primary metabolite and degradation product of the broad-spectrum fluoroquinolone antibiotic, levofloxacin. Understanding the physicochemical properties of this compound is critical for impurity profiling, stability-indicating method development, and ensuring the quality and safety of levofloxacin-based pharmaceutical products.
Solubility Profile
The solubility of a drug substance is a critical parameter that influences its bioavailability and formulation development. While extensive quantitative data for this compound is not widely published, its solubility characteristics can be inferred from its chemical structure and available information. It is known to be soluble in dimethyl sulfoxide (DMSO) and slightly soluble in aqueous acidic and basic solutions.
Table 1: Solubility of this compound
| Solvent/System | Solubility Description | Reported Quantitative Data (if available) | Citation(s) |
| Dimethyl Sulfoxide (DMSO) | Soluble | Not specified | [1] |
| Aqueous Acid | Slightly Soluble (with sonication) | Not specified | [1] |
| Aqueous Base | Slightly Soluble (with sonication) | Not specified | [1] |
Note: For reference, the solubility of the parent drug, levofloxacin, is pH-dependent. It is sparingly soluble in water but freely soluble in glacial acetic acid and chloroform.[2] The solubility of levofloxacin hydrate in ethanol is approximately 1 mg/mL, in DMSO is around 25 mg/mL, in dimethyl formamide is about 30 mg/mL, and in PBS (pH 7.2) is approximately 5 mg/mL.[3][4]
Experimental Protocol: Solubility Determination (Shake-Flask Method)
A standard method for determining the equilibrium solubility of a compound is the shake-flask method.
Objective: To determine the saturation solubility of this compound in various solvents.
Materials:
-
This compound powder
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, 0.1 N NaOH, methanol, ethanol, acetonitrile, DMSO)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Add an excess amount of this compound powder to a series of vials, each containing a known volume of the selected solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After agitation, allow the suspensions to settle.
-
Centrifuge the samples to sediment the undissolved solid.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted samples using a validated HPLC method.
-
Calculate the solubility in mg/mL or other appropriate units.
Stability Profile
This compound is a known degradation product of levofloxacin formed under various stress conditions, including acidic hydrolysis, oxidation, and photolysis.[5][6] Understanding its stability is crucial for developing stability-indicating analytical methods for levofloxacin and for assessing the impurity profile of the drug product over its shelf life.
Table 2: Stability of this compound under Forced Degradation Conditions of Levofloxacin
| Stress Condition | Formation of this compound from Levofloxacin | Stability of this compound (if known) | Citation(s) |
| Acidic Hydrolysis | Formed as a degradation product. | Generally stable once formed under these conditions. | [5] |
| Basic Hydrolysis | Less significant formation compared to acidic conditions. | Generally stable once formed under these conditions. | [7] |
| Oxidative Degradation | Formed as a degradation product. | May be susceptible to further degradation. | [5] |
| Thermal Degradation | Minor or no formation reported. | Data not available. | [7] |
| Photodegradation | Formed as a degradation product. | May be susceptible to further degradation. | [5] |
Experimental Protocol: Forced Degradation Study and Stability-Indicating HPLC Method
Forced degradation studies are essential to identify potential degradation products and to develop and validate stability-indicating analytical methods.
Objective: To investigate the degradation profile of levofloxacin and the formation and stability of this compound under various stress conditions.
Materials:
-
Levofloxacin drug substance
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers for mobile phase preparation
-
HPLC system with a photodiode array (PDA) or UV detector
-
Photostability chamber
-
Oven
Procedure:
1. Preparation of Stressed Samples:
-
Acidic Hydrolysis: Dissolve levofloxacin in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60-80 °C) for a specified duration. Neutralize the solution before analysis.
-
Basic Hydrolysis: Dissolve levofloxacin in a suitable solvent and add 0.1 N NaOH. Keep the solution at room temperature or heat for a specified duration. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve levofloxacin in a suitable solvent and add 3-30% H₂O₂. Keep the solution at room temperature for a specified duration.
-
Thermal Degradation: Expose solid levofloxacin powder to dry heat in an oven (e.g., 105 °C) for a specified duration. Also, prepare a solution of levofloxacin and expose it to heat.
-
Photodegradation: Expose a solution of levofloxacin and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8]
2. HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating levofloxacin from its degradation products, including this compound. A typical method would utilize a C18 column with a gradient elution of a buffered aqueous phase and an organic modifier like acetonitrile or methanol.
-
Inject the stressed samples into the HPLC system.
-
Use a PDA detector to monitor the peak purity of levofloxacin and to obtain UV spectra of the degradation products.
-
Identify the this compound peak by comparing its retention time and UV spectrum with that of the reference standard.
-
Quantify the amount of this compound and other degradation products formed.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to this compound.
Caption: Metabolic and degradation pathways of levofloxacin.
References
- 1. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 2. Levofloxacin | C18H20FN3O4 | CID 149096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. deswater.com [deswater.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Levofloxacin and its Metabolites: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Levofloxacin, a third-generation fluoroquinolone antibiotic, is a widely prescribed therapeutic agent valued for its broad-spectrum antimicrobial activity. Its clinical efficacy is overwhelmingly attributed to the parent drug, as levofloxacin undergoes minimal metabolism in humans. The primary metabolites, desmethyl-levofloxacin and levofloxacin N-oxide, are formed in very small quantities and are generally considered to have little to no significant pharmacological activity. This guide provides an in-depth analysis of the biological activity of levofloxacin, including its mechanism of action, antimicrobial spectrum, and potential cytotoxicity. It also presents the limited available data on the biological activities of its metabolites, offering a comprehensive perspective for researchers and drug development professionals.
Introduction
Levofloxacin is the pure (-)-(S)-enantiomer of the racemic drug ofloxacin and exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] It is primarily eliminated from the body unchanged through the kidneys.[3] Metabolic transformation accounts for less than 5% of the administered dose, resulting in the formation of desmethyl-levofloxacin and levofloxacin N-oxide.[3][4] This limited metabolism underscores the central role of the parent compound in the drug's overall therapeutic effect.
Metabolism of Levofloxacin
Following oral administration, approximately 87% of a levofloxacin dose is recovered as the unchanged drug in the urine within 48 hours, with less than 4% found in feces over 72 hours.[3] The identified metabolites, desmethyl-levofloxacin and levofloxacin N-oxide, account for less than 5% of the dose recovered in urine and are considered to have minimal pharmacological relevance.[3][4]
Biological Activity of Levofloxacin
Mechanism of Antimicrobial Action
Levofloxacin exerts its bactericidal effects by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][5] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[5] By forming a stable complex with the enzyme-DNA complex, levofloxacin traps the enzymes in the process of cleaving DNA, leading to irreversible double-strand breaks and subsequent bacterial cell death.
Caption: Mechanism of action of levofloxacin.
Antimicrobial Spectrum
Levofloxacin demonstrates a broad spectrum of activity against many clinically relevant pathogens. The following table summarizes its in vitro activity against various bacterial species.
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Enterobacteriaceae (nalidixic acid-susceptible) | 0.06 | 0.12 | [6] |
| Staphylococcus aureus (methicillin-susceptible) | 0.03 | 0.5 | [6] |
| Streptococcus pneumoniae | 0.5 | 2 | [6] |
| Haemophilus influenzae | 0.016 | 0.03 | [6] |
| Moraxella catarrhalis | 0.03 | 0.12 | [6] |
| Pseudomonas aeruginosa | 0.12 | 128 | [6] |
| Bacteroides fragilis | 0.5 | 4 | [6] |
MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Cytotoxicity
While generally well-tolerated, levofloxacin has been associated with certain adverse effects, and in vitro studies have investigated its cytotoxic potential. Research has shown that levofloxacin can induce apoptosis in rat bone marrow mesenchymal stem cells (BMSCs) in a dose-dependent manner.[7] This effect is potentially linked to an imbalance between matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs).[7]
Biological Activity of Levofloxacin Metabolites
As previously stated, the metabolites of levofloxacin are present in low concentrations and are generally considered pharmacologically inactive.[3][8] However, some in vitro data is available for desmethyl-levofloxacin.
Desmethyl-Levofloxacin
N-desmethyl levofloxacin has been described as an active metabolite and has demonstrated some in vitro antibacterial activity.[9][10] The available data on its minimum inhibitory concentrations (MICs) are presented below.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 4 | [9][10] |
| Staphylococcus epidermidis | 1 | [9][10] |
| Bacillus subtilis | 1 | [9][10] |
| Escherichia coli | 0.012 | [9][10] |
| Pseudomonas aeruginosa | >4 | [9][10] |
| Klebsiella pneumoniae | 0.25 | [9][10] |
Levofloxacin N-oxide
There is a lack of data on the antimicrobial activity of levofloxacin N-oxide. The primary focus of research on this metabolite has been its potential for genotoxicity. Studies have concluded that levofloxacin N-oxide does not pose a significant genotoxic risk.[11][12][13]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial susceptibility of levofloxacin and its metabolites is typically determined using the agar dilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for MIC determination.
Cytotoxicity Assays
The cytotoxic effects of levofloxacin can be evaluated using various in vitro assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability. Apoptosis can be quantified using methods like Annexin V/propidium iodide staining followed by flow cytometry.
Conclusion
The biological activity of levofloxacin is almost entirely attributable to the parent drug. Its potent, broad-spectrum antimicrobial effects are a result of the inhibition of bacterial DNA gyrase and topoisomerase IV. While levofloxacin undergoes limited metabolism in humans, the primary metabolites, desmethyl-levofloxacin and levofloxacin N-oxide, are produced in minimal amounts. Although one of its metabolites, N-desmethyl levofloxacin, exhibits some in vitro antibacterial activity, its low concentration in vivo suggests a negligible contribution to the overall therapeutic effect. Levofloxacin N-oxide is considered non-genotoxic. For drug development and research professionals, the focus should remain on the pharmacology and toxicology of the parent levofloxacin molecule.
References
- 1. Levofloxacin - Wikipedia [en.wikipedia.org]
- 2. Levofloxacin. A review of its antibacterial activity, pharmacokinetics and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Levofloxacin | C18H20FN3O4 | CID 149096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. In-vitro antibacterial activity of levofloxacin against hospital isolates: a multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An In Vitro Investigation of Levofloxacin-Induced Cytotoxicity in Rat Bone Marrow Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The clinical pharmacokinetics of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-desmethyl Levofloxacin - Antibiotics - CAT N°: 27178 [bertin-bioreagent.com]
- 10. caymanchem.com [caymanchem.com]
- 11. abmole.com [abmole.com]
- 12. Levofloxacin N-oxide | CAS#:117678-38-3 | Chemsrc [chemsrc.com]
- 13. In silico and in vitro genotoxicity evaluation of levofloxacin n-oxide, an impurity in levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Desmethyl Levofloxacin: Chemical Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl Levofloxacin, also known as N-Desmethyl Levofloxacin, is a primary active metabolite of the widely used fluoroquinolone antibiotic, Levofloxacin.[1] As an important impurity and a metabolite, understanding its chemical and biological characteristics is crucial for drug development, quality control, and pharmacological studies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and analytical methodologies related to this compound.
Chemical Structure and Identification
This compound is structurally similar to its parent compound, Levofloxacin, with the key difference being the absence of a methyl group on the piperazine ring.
| Identifier | Value |
| IUPAC Name | (2S)-7-fluoro-2-methyl-10-oxo-6-(piperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
| CAS Number | 117707-40-1[2] |
| Molecular Formula | C₁₇H₁₈FN₃O₄[2] |
| Molecular Weight | 347.34 g/mol [2] |
| SMILES | C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O[2] |
| InChI Key | WKRSSAPQZDHYRV-VIFPVBQESA-N[2] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Melting Point | >184 °C (decomposes) | [3][4] |
| pKa (Predicted) | 5.19 ± 0.40 | [3] |
| λmax | 223, 294, 326 nm | [1] |
| Solubility | DMF: 30 mg/mLDMSO: 25 mg/mLEthanol: 1 mg/mLPBS (pH 7.2): 5 mg/mLAqueous Acid: Slightly (Sonicated)Aqueous Base: Slightly (Sonicated) | [1][3] |
Biological Activity and Mechanism of Action
This compound is an active metabolite of Levofloxacin and exhibits antibacterial activity.[1] The mechanism of action is believed to be consistent with that of its parent compound, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[5][6] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these topoisomerases, this compound disrupts the bacterial DNA synthesis process, leading to bacterial cell death.
The in vitro antibacterial activity of N-desmethyl Levofloxacin has been quantified against several bacterial strains, with the following Minimum Inhibitory Concentrations (MICs):
| Bacterial Strain | MIC (μg/mL) |
| Staphylococcus aureus | 4 |
| Staphylococcus epidermidis | 1 |
| Bacillus subtilis | 1 |
| Escherichia coli | 0.012 |
| Pseudomonas aeruginosa | >4 |
| Klebsiella pneumoniae | 0.25 |
| [Source: Cayman Chemical][1] |
Proposed Mechanism of Action
Caption: Proposed mechanism of this compound's antibacterial action.
Experimental Protocols
Synthesis of N-substituted Levofloxacin Analogs from this compound
Materials:
-
N-desmethyl levofloxacin
-
Appropriate thienylethyl bromide derivatives
-
Sodium bicarbonate (NaHCO₃)
-
Dimethylformamide (DMF)
-
Water
-
Methanol-chloroform (9:1) for crystallization
Procedure:
-
A mixture of the thienylethyl bromide derivative (0.55 mmol), N-desmethyl levofloxacin (174 mg, 0.5 mmol), and NaHCO₃ (42 mg, 0.5 mmol) in DMF (5 mL) is prepared.[7]
-
The mixture is stirred at room temperature for 6–10 hours.[7]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) to confirm the consumption of N-desmethyl levofloxacin.[7]
-
Upon completion, water (20 mL) is added to the reaction mixture, leading to the precipitation of the product.[7]
-
The precipitate is filtered and washed with water.[7]
-
The crude product is then crystallized from a methanol-chloroform (9:1) mixture to yield the final N-substituted levofloxacin analog.[7]
Quantification of this compound in Human Serum by LC-MS/MS
A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the determination of Levofloxacin and its metabolite, Desmethyl-levofloxacin, in human serum.[8][9]
Sample Preparation (Protein Precipitation):
-
Serum samples are thawed at room temperature.
-
Protein precipitation is performed on the serum samples to remove interfering proteins.[8][9]
Chromatographic Conditions:
-
Column: Agilent Zorbax Extend-C18 column (250 mm x 4.6 mm, 5 µm) or equivalent.[10]
-
Mobile Phase: A gradient elution using a mixture of 0.1% ammonium acetate solution (pH adjusted to 3.5 with methanoic acid) and acetonitrile.[10]
-
Flow Rate: 0.5 mL/min.[10]
-
Column Temperature: 40 °C.[10]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[9]
-
Detection Mode: Selected Reaction Monitoring (SRM).[9]
-
Mass Transitions:
Linearity:
-
The standard curve for Desmethyl-levofloxacin is linear within a concentration range of 0.10 to 4.99 mg/L, with a correlation coefficient (R²) of 0.998.[8][9]
Lower Limit of Quantification (LLOQ):
Experimental Workflow for Quantification
Caption: Workflow for the quantification of this compound in serum.
Conclusion
This compound is a biologically active metabolite of Levofloxacin with a well-defined chemical structure and known physicochemical properties. Its antibacterial activity, stemming from the inhibition of bacterial DNA gyrase and topoisomerase IV, makes it a compound of interest in pharmacological and toxicological studies. The availability of robust analytical methods, such as LC-MS/MS, allows for its accurate quantification in biological matrices, which is essential for pharmacokinetic and clinical research. While detailed protocols for its direct synthesis are not as prevalent as for its use as a synthetic intermediate, the information presented in this guide provides a solid foundation for researchers and professionals working with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. N-Desmethyl levofloxacin | C17H18FN3O4 | CID 10958963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 4. This compound | 117707-40-1 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Levaquin (Levofloxacin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 10. researchgate.net [researchgate.net]
Understanding the Formation of Desmethyl Levofloxacin Impurity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levofloxacin, a synthetic broad-spectrum antibacterial agent, is a cornerstone in the treatment of various bacterial infections.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to its safety and efficacy. Regulatory bodies worldwide mandate stringent control over impurities in drug substances and products. Among the known process-related impurities and degradation products of Levofloxacin, Desmethyl Levofloxacin is of significant interest. This technical guide provides a comprehensive overview of the formation of this compound, including its formation pathways, quantitative data from forced degradation studies, and detailed experimental protocols for its analysis and synthesis.
Chemical Structures
The chemical structures of Levofloxacin and its N-demethylated impurity, this compound, are presented below. The key structural difference is the absence of the methyl group on the piperazine ring in the impurity.
Levofloxacin: (-)-(S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid
This compound: (S)-9-fluoro-2,3-dihydro-3-methyl-10-(piperazin-1-yl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid[3]
Formation of this compound Impurity
This compound is primarily formed through the N-demethylation of the piperazine moiety of the Levofloxacin molecule.[4][5] This transformation can occur during the manufacturing process or as a result of degradation under various stress conditions. Forced degradation studies are instrumental in elucidating the formation pathways and the stability of a drug substance under conditions it might encounter during its shelf life.
Degradation Pathways
Several degradation pathways for Levofloxacin have been identified, including demethylation, defluorination, decarboxylation, and oxidation.[4][6] The formation of this compound is a specific instance of demethylation. This process can be initiated by oxidative stress, acidic conditions, and exposure to light (photolytic degradation).[7][8][9]
The following Graphviz diagram illustrates the direct conversion of Levofloxacin to this compound.
Quantitative Data on Impurity Formation
Forced degradation studies provide quantitative insights into the propensity of a drug substance to form specific impurities under defined stress conditions. The table below summarizes data on the formation of this compound from Levofloxacin under various stress conditions as reported in the literature.
| Stress Condition | Reagent/Condition | Duration | This compound Detected | Reference |
| Oxidative | 30% H2O2 | - | Yes | [8] |
| Acidic Hydrolysis | 5.0 M HCl | - | Minor degradation observed | [8] |
| Basic Hydrolysis | 5.0 M NaOH | - | No degradation observed | [8] |
| Thermal | 105 °C | - | No degradation observed | [8] |
| Photolytic | Daylight Exposure | 84 days | Yes (as part of overall degradation) | [9] |
Note: Specific percentages of this compound formed were not consistently reported across all cited studies. The presence of the impurity was confirmed through chromatographic analysis.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following sections provide methodologies for forced degradation studies and the synthesis of this compound.
Forced Degradation Study Protocol
This protocol is a composite based on methodologies described in the literature for assessing the stability of Levofloxacin.[7][8][10]
Objective: To investigate the formation of degradation products, including this compound, under various stress conditions.
Materials:
-
Levofloxacin API
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Mobile phase for HPLC analysis (e.g., a mixture of buffer and organic solvent)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Levofloxacin in a suitable solvent (e.g., mobile phase).
-
Acid Hydrolysis: Treat the Levofloxacin stock solution with an equal volume of a strong acid (e.g., 5.0 M HCl) and reflux for a specified period. Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the Levofloxacin stock solution with an equal volume of a strong base (e.g., 5.0 M NaOH) and reflux for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the Levofloxacin stock solution with a solution of an oxidizing agent (e.g., 30% H2O2) at room temperature for a specified period.
-
Thermal Degradation: Expose the solid Levofloxacin API to dry heat (e.g., 105 °C) for a specified period. Dissolve the stressed sample in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a solution of Levofloxacin to UV light (as per ICH Q1B guidelines) or daylight for a specified period.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. Identify and quantify any degradation products formed, including this compound, by comparing their retention times and spectral data with those of known reference standards.
The following diagram illustrates a typical workflow for a forced degradation study.
Synthesis of this compound
This compound can be synthesized for use as a reference standard in analytical methods. The synthesis involves the reaction of 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][4][11]benzoxazine-6-carboxylic acid with piperazine.[12]
Reaction Scheme:
(S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][4][11]benzoxazine-6-carboxylic acid + Piperazine → (S)-9-fluoro-2,3-dihydro-3-methyl-10-(piperazin-1-yl)-7-oxo-7H-pyrido[1,2,3-de][4][11]benzoxazine-6-carboxylic acid (this compound)
General Procedure:
A mixture of 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][4][11]benzoxazine-6-carboxylic acid and piperazine in a suitable solvent (e.g., DMF) is stirred at room temperature.[12] The reaction progress is monitored by a suitable technique like Thin Layer Chromatography (TLC). Upon completion, the product is isolated by precipitation with water, followed by filtration, washing, and crystallization from an appropriate solvent system (e.g., methanol-chloroform).[12]
Analytical Methods for Detection
The detection and quantification of this compound in Levofloxacin drug substance and product are typically performed using high-performance liquid chromatography (HPLC) with UV detection.[1][7][8][10][13] For structural confirmation and in-depth analysis, liquid chromatography-mass spectrometry (LC-MS/MS) is employed.[4][11] The United States Pharmacopeia (USP) provides a monograph for Levofloxacin that includes an HPLC method for the analysis of organic impurities, including this compound.[1][2]
Conclusion
A thorough understanding of the formation of this compound is critical for the development of robust manufacturing processes and stable formulations of Levofloxacin. This impurity primarily arises from the N-demethylation of the parent drug, a process that can be induced by oxidative and acidic stress, as well as exposure to light. By employing rigorous forced degradation studies and sensitive analytical methods, pharmaceutical scientists can effectively monitor and control the levels of this compound, ensuring the quality, safety, and efficacy of Levofloxacin-containing products.
References
- 1. lcms.cz [lcms.cz]
- 2. Organic Impurity analysis of Levofloxacin Drug Material following USP monograph : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. This compound | CAS No- 117707-40-1 | Simson Pharma Limited [simsonpharma.com]
- 4. deswater.com [deswater.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessing the Degradation of Levofloxacin in Aqueous Media by Metal-Free g-C3N4 Photocatalyst Under Simulated Solar Light Irradiation [mdpi.com]
- 7. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
- 11. [Impurity analysis and quality evaluation for commercial levofloxacin formulations using LC-MS/MS method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caribjscitech.com [caribjscitech.com]
Desmethyl Levofloxacin: An In-depth Technical Guide to its Formation as a Degradation Product of Levofloxacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levofloxacin, a third-generation fluoroquinolone antibiotic, is widely prescribed for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair, ultimately leading to bacterial cell death.[1][3][4][5] However, like many pharmaceutical compounds, levofloxacin is susceptible to degradation under various environmental conditions, leading to the formation of degradation products. One of the key degradation products identified is Desmethyl Levofloxacin.[6][7][8] Understanding the formation, quantification, and potential impact of this degradant is critical for ensuring the quality, safety, and efficacy of levofloxacin drug products. This technical guide provides a comprehensive overview of this compound as a degradation product of levofloxacin, including quantitative data, detailed experimental protocols, and visualizations of relevant pathways.
Quantitative Data on Levofloxacin Degradation
The degradation of levofloxacin into this compound and other products is influenced by various stress conditions. Forced degradation studies are essential to understand the stability of the drug substance and to develop stability-indicating analytical methods.[9]
Table 1: Summary of Levofloxacin Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Observation | Primary Degradation Products Identified | Reference |
| Acidic Hydrolysis | 5.0 M HCl, 12 hours with reflux | Slight degradation | This compound | [9][10] |
| Basic Hydrolysis | 5.0 M NaOH, 12 hours with reflux | No significant degradation | - | [10] |
| Oxidative Degradation | 30% H₂O₂, 5 minutes in water bath | Significant degradation | Levofloxacin N-oxide, this compound | [9][10] |
| Thermal Degradation | 105 °C, 72 hours | No significant degradation | - | [10] |
| Photolytic Degradation | UV irradiation (as per ICH Q1B), 72 hours | Slight to moderate degradation | Levofloxacin N-oxide, this compound, Descarboxyl Levofloxacin | [6][11] |
| Aqueous Hydrolysis | Water, 12 hours with reflux | No significant degradation | - | [10] |
Table 2: Kinetic Data for Levofloxacin Photodegradation
| pH | Apparent First-Order Rate Constant (k_obs) (min⁻¹) | Reference |
| 2.0 | 0.167 x 10⁻³ | [12][13] |
| 5.0 - 9.0 | Increasing rate with pH | [12][13] |
| 10.0 | 1.807 x 10⁻³ | [12][13] |
| 12.0 | Decreasing rate | [12][13] |
Experimental Protocols
Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies on levofloxacin bulk drug or drug product, based on common practices described in the literature.[9][10]
Objective: To generate potential degradation products of levofloxacin under various stress conditions.
Materials:
-
Levofloxacin bulk drug or drug product
-
Hydrochloric acid (HCl), 5.0 M
-
Sodium hydroxide (NaOH), 5.0 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Purified water
-
Heating apparatus (e.g., water bath, oven)
-
UV chamber (compliant with ICH Q1B guidelines)
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC or LC-MS/MS system
Procedure:
-
Acidic Degradation:
-
Accurately weigh a known amount of levofloxacin and dissolve it in a suitable volume of 5.0 M HCl.
-
Reflux the solution for 12 hours.
-
Cool the solution to room temperature and neutralize with NaOH solution.
-
Dilute to a final concentration suitable for analysis.
-
-
Basic Degradation:
-
Accurately weigh a known amount of levofloxacin and dissolve it in a suitable volume of 5.0 M NaOH.
-
Reflux the solution for 12 hours.
-
Cool the solution to room temperature and neutralize with HCl solution.
-
Dilute to a final concentration suitable for analysis.
-
-
Oxidative Degradation:
-
Accurately weigh a known amount of levofloxacin and dissolve it in a suitable volume of purified water.
-
Add 30% H₂O₂ and heat in a water bath for 5 minutes.
-
Cool the solution to room temperature.
-
Dilute to a final concentration suitable for analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid levofloxacin in an oven maintained at 105 °C for 72 hours.
-
After the specified time, remove the sample, allow it to cool, and dissolve it in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a known amount of levofloxacin (in solid state and in solution) to UV light in a photostability chamber according to ICH Q1B guidelines for 72 hours.
-
Prepare a control sample stored in the dark.
-
After exposure, dissolve the solid sample and dilute both the solid and solution samples for analysis.
-
-
Aqueous Hydrolysis:
-
Accurately weigh a known amount of levofloxacin and dissolve it in purified water.
-
Reflux the solution for 12 hours.
-
Cool the solution to room temperature.
-
Dilute to a final concentration suitable for analysis.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or LC-MS/MS method.
-
Analytical Method for Identification and Quantification
This section provides a representative HPLC and LC-MS/MS method for the analysis of levofloxacin and its degradation products, including this compound.
A. High-Performance Liquid Chromatography (HPLC) [9]
-
Column: ACE C18 (dimensions and particle size may vary, e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 0.5% (v/v) triethylamine in 25 mM sodium dihydrogen orthophosphate dihydrate (pH adjusted to 6.0) and methanol, typically in a gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 294 nm.
-
Column Temperature: Ambient or controlled (e.g., 40 °C).[6]
-
Injection Volume: 20 µL.
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [6]
-
Chromatographic Conditions: Similar to the HPLC method, often with adjustments to the mobile phase to ensure compatibility with the mass spectrometer (e.g., using volatile buffers like ammonium acetate).
-
Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode.
-
Mass Spectrometer: Triple quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition: Full scan mode for identification of unknown degradation products and Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification of known degradants like this compound.
Visualizations
Levofloxacin Degradation Pathway
The degradation of levofloxacin can proceed through several pathways, including demethylation, oxidation, and decarboxylation. The following diagram illustrates the major degradation products formed from levofloxacin under various stress conditions.
Caption: Major degradation pathways of Levofloxacin.
Experimental Workflow for Forced Degradation Study
The following diagram outlines the typical workflow for conducting a forced degradation study of levofloxacin.
Caption: Workflow for a forced degradation study.
Mechanism of Action of Levofloxacin
Levofloxacin exerts its antibacterial effect by inhibiting DNA gyrase and topoisomerase IV. This diagram illustrates the logical relationship of this mechanism.
Caption: Levofloxacin's mechanism of action.
Pharmacological Relevance of this compound
Current research indicates that this compound, along with Levofloxacin N-oxide, has little to no relevant pharmacological activity.[15] However, the presence of any degradation product in a pharmaceutical formulation is undesirable as it represents a decrease in the concentration of the active pharmaceutical ingredient (API) and can potentially introduce impurities with unknown toxicological profiles. Therefore, monitoring and controlling the formation of this compound is a critical aspect of quality control for levofloxacin products.
Conclusion
This compound is a significant degradation product of levofloxacin, formed primarily under acidic, oxidative, and photolytic stress conditions. Its formation can be reliably monitored and quantified using stability-indicating HPLC and LC-MS/MS methods. While this compound itself appears to be pharmacologically inactive, its presence is a key indicator of levofloxacin degradation and underscores the importance of appropriate storage and handling of levofloxacin-containing products. The information and protocols provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with levofloxacin to ensure the development of safe, stable, and effective pharmaceutical products.
References
- 1. Levofloxacin - Wikipedia [en.wikipedia.org]
- 2. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Levofloxacin Hydrochloride? [synapse.patsnap.com]
- 5. Levofloxacin: benefits and mechanisms of action - Flarer [flarer.ch]
- 6. [HPLC-MS identification of degradation products of levofloxacin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. akjournals.com [akjournals.com]
- 11. The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. Photodegradation of levofloxacin in aqueous and organic solvents: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Levaquin (Levofloxacin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Spectroscopic Analysis of Desmethyl Levofloxacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Desmethyl Levofloxacin, a primary metabolite of the widely used fluoroquinolone antibiotic, Levofloxacin. A thorough understanding of the spectroscopic properties of this compound is essential for metabolic studies, impurity profiling, and quality control in pharmaceutical development. This document outlines the characteristic spectral data obtained from Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. While detailed IR and NMR spectral data for this compound are not publicly available, this guide furnishes the known UV data for the metabolite and leverages the comprehensive spectroscopic profile of the parent compound, Levofloxacin, as a crucial reference for structural elucidation and comparative analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable technique for the quantitative analysis of this compound, relying on the absorption of ultraviolet light by the molecule, which induces electronic transitions.
Data Presentation: UV-Vis Spectroscopy of this compound
| Parameter | Value |
| λmax 1 | 223 nm[1] |
| λmax 2 | 294 nm[1] |
| λmax 3 | 326 nm[1] |
Note: Data corresponds to this compound Hydrochloride.
Experimental Protocol: UV-Vis Spectroscopy
A standard method for the UV-Vis analysis of this compound involves the following steps:
-
Preparation of Standard Stock Solution: An accurately weighed quantity of this compound reference standard is dissolved in a suitable solvent, such as methanol or a buffered aqueous solution, to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Preparation of Working Solutions: A series of dilutions are prepared from the stock solution to create working standards of varying concentrations (e.g., 2-10 µg/mL).
-
Spectrophotometric Measurement: The absorbance of each working solution is recorded using a double-beam UV-Vis spectrophotometer over a scanning range of 200-400 nm. A solvent blank is used as the reference.
-
Determination of λmax: The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.
-
Calibration Curve: A graph of absorbance versus concentration is plotted to generate a calibration curve. The linearity of this curve, indicated by the correlation coefficient (R²), demonstrates the method's adherence to the Beer-Lambert law.
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes vibrational transitions. While the specific IR spectrum for this compound is not publicly available, the spectrum of Levofloxacin provides a strong comparative basis. The key difference will be the presence of an N-H bond in the piperazine ring of this compound, which is absent in Levofloxacin.
Data Presentation: IR Spectroscopy of Levofloxacin (Reference)
| Wavenumber (cm⁻¹) | Assignment |
| ~3272 | N-H Stretch (present in this compound)[2] |
| 3082, 2974, 2936 | C-H Stretch[2] |
| ~1724-1735 | C=O Stretch (Carboxylic Acid)[2][3] |
| ~1626-1629 | C=O Stretch (Pyridone) & C=C Stretch (Aromatic)[2][3] |
| ~1453 | C-O Stretch / O-H Bend (Carboxylic Acid)[3] |
| ~1288 | C-N Stretch (Piperazine) |
| ~1007 | C-F Stretch |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is commonly used. A small amount of the sample (1-2 mg) is intimately mixed with approximately 200 mg of dry KBr powder in an agate mortar. The mixture is then compressed under high pressure to form a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample with minimal preparation.
-
Spectral Acquisition: The IR spectrum is recorded using an FTIR (Fourier Transform Infrared) spectrometer, typically over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the various functional groups in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). As with IR, specific, publicly available high-resolution NMR data for this compound is limited. Therefore, the well-documented NMR data for Levofloxacin is presented here as a reference. The primary difference in the ¹H and ¹³C NMR spectra of this compound compared to Levofloxacin will be the absence of the N-CH₃ signal and the presence of an N-H signal, along with shifts in the adjacent piperazine ring carbons and protons.
Data Presentation: ¹H NMR Spectroscopy of Levofloxacin (Reference)
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.7 | s | 1H | H-5 |
| ~7.9 | d | 1H | H-8 |
| ~7.5 | d | 1H | H-2' |
| ~4.9 | m | 1H | H-3 |
| ~4.4 | m | 2H | H-2 |
| ~3.4 | m | 4H | Piperazine CH₂ |
| ~2.5 | m | 4H | Piperazine CH₂ |
| ~2.2 | s | 3H | N-CH₃ (absent in this compound) |
| ~1.4 | d | 3H | C3-CH₃ |
Data Presentation: ¹³C NMR Spectroscopy of Levofloxacin (Reference)
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~176.5 | C-6 (Carboxylic Acid) |
| ~166.0 | C-7 (Ketone) |
| ~156.0 | C-9 (C-F) |
| ~147.5 | C-4a |
| ~138.5 | C-10a |
| ~125.0 | C-5 |
| ~119.0 | C-8a |
| ~106.5 | C-8 |
| ~105.0 | C-5a |
| ~66.5 | C-2 |
| ~50.0 | Piperazine CH₂ |
| ~47.5 | C-3 |
| ~43.0 | N-CH₃ (absent in this compound) |
| ~18.0 | C3-CH₃ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A precise amount of the sample (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in an NMR tube.
-
Spectral Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.
-
Data Analysis: The chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), coupling constants (J), and integration values are analyzed to assign the signals to specific nuclei within the molecular structure. 2D NMR techniques such as COSY and HSQC can be used for more complex structural assignments.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a pharmaceutical compound like this compound.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Relationship between spectroscopic data and molecular structure.
References
Methodological & Application
Application Note: HPLC Method for the Analysis of Desmethyl Levofloxacin
Introduction
Desmethyl Levofloxacin is a known impurity and a major metabolite of Levofloxacin, a broad-spectrum fluoroquinolone antibiotic. The quantitative determination of this compound is crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.
Principle
The method utilizes reversed-phase HPLC with UV detection to separate this compound from Levofloxacin and other related impurities. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a buffer and an organic modifier. The concentration of this compound is determined by comparing its peak area to that of a reference standard.
Experimental Protocols
This section provides a detailed methodology for the HPLC analysis of this compound. The following protocol is a composite of validated methods found in the literature.[1][2][3]
1. Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system equipped with a UV-Visible detector.
-
Column: Inertsil ODS-3V C18, 250 x 4.6 mm, 5 µm particle size, or equivalent.[1]
-
Data Acquisition: Chromatography data software.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A.
-
Solvents: HPLC grade methanol and acetonitrile.
-
Reagents: Ammonium acetate, cupric sulfate, L-Isoleucine, and water (HPLC grade or equivalent).
2. Preparation of Solutions
-
Buffer Solution: Dissolve 8.5 g of ammonium acetate, 1.25 g of cupric sulfate, and 1.0 g of L-Isoleucine in 1000 mL of water.[1]
-
Mobile Phase: Mix the Buffer solution and methanol in a ratio of 70:30 (v/v). Filter through a 0.45 µm membrane filter and degas.[1]
-
Diluent: Use the Mobile Phase as the diluent.[1]
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the diluent to a suitable concentration.
3. Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | Inertsil ODS-3V C18, 250 x 4.6 mm, 5 µm[1] |
| Mobile Phase | Buffer:Methanol (70:30, v/v)[1] |
| Flow Rate | 0.7 mL/min[1] |
| Injection Volume | 25 µL[1] |
| Column Temperature | 42°C[1] |
| Detection Wavelength | 340 nm[1] |
| Run Time | 60 minutes[1] |
4. System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution multiple times. The system is deemed suitable for use if the relative standard deviation (%RSD) for the peak area is not more than 2.0% and the tailing factor for the this compound peak is not more than 1.8.[1]
5. Analysis Procedure
Inject the blank (diluent), standard solution, and sample solution into the chromatograph. Record the chromatograms and measure the peak area for this compound.
6. Calculation
Calculate the concentration of this compound in the sample using the following formula:
Data Presentation
The following tables summarize the quantitative data for the HPLC method validation for the analysis of Levofloxacin and its impurities, including this compound.
Table 1: Method Validation Parameters [1][2]
| Parameter | Result |
| Linearity (Correlation Coefficient, r²) | > 0.998 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of ~3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of ~10 |
Table 2: Retention Time and Relative Retention Time [1]
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
| This compound | 11.26 | 0.49 |
| Levofloxacin | 23.06 | 1.00 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the HPLC system components.
References
Application Note: Quantification of Desmethyl Levofloxacin in Human Plasma by LC-MS/MS
For Research Use Only.
Introduction
Desmethyl levofloxacin is a primary metabolite of levofloxacin, a broad-spectrum fluoroquinolone antibiotic.[1] Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring to ensure optimal dosing and minimize potential toxicity. This application note presents a detailed protocol for the sensitive and selective quantification of this compound in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described method is rapid, accurate, and precise, making it suitable for high-throughput analysis in a research or clinical setting.[2][3]
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₇H₁₈FN₃O₄ |
| Molecular Weight | 347.34 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO and water |
Experimental
Materials and Reagents
-
This compound analytical standard
-
This compound-d8 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation
A simple protein precipitation method is employed for the extraction of this compound from plasma.[2]
-
Allow plasma samples to thaw to room temperature.
-
To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (this compound-d8).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | As required to achieve separation |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Mass Transitions | This compound: 348.1 → 310.1 m/z[2] this compound-d8 (IS): 356.2 → 318.2 m/z[2] |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Results and Discussion
The LC-MS/MS method was validated for its linearity, accuracy, precision, recovery, and matrix effect.
Linearity
The method demonstrated excellent linearity over a concentration range of 0.10 to 4.99 mg/L for this compound.[3] The correlation coefficient (R²) was ≥ 0.998.[3]
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations.
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| This compound | Low | 5.0 | 3.3 | 15.6 | 0.2 |
| Medium | 1.5 | 0.0 | 1.9 | 1.9 | |
| High | 1.5 | 2.5 | 4.4 | 4.4 | |
| Data adapted from a study by Ghimire et al.[3] |
Recovery and Matrix Effect
The recovery and matrix effect were assessed to ensure the reliability of the quantification.
| Analyte | QC Level | Recovery (%) | Matrix Effect (%) |
| This compound | Low | 95.8 | 98.7 |
| Medium | 97.2 | 101.3 | |
| High | 96.5 | 99.4 | |
| Data adapted from a study by Ghimire et al.[2] |
The high recovery and minimal matrix effect indicate that the protein precipitation method is effective for extracting this compound from plasma with negligible interference from endogenous matrix components.
Conclusion
This application note provides a detailed and validated LC-MS/MS method for the quantification of this compound in human plasma. The method is simple, rapid, and robust, making it a valuable tool for researchers, scientists, and drug development professionals in the fields of pharmacokinetics and clinical drug monitoring.
Visualizations
Caption: Metabolic pathway of Levofloxacin to this compound.
Caption: Experimental workflow for LC-MS/MS quantification.
References
Application Notes and Protocols for Analytical Method Development of Levofloxacin Impurities
Introduction
Levofloxacin is a broad-spectrum synthetic antibiotic belonging to the fluoroquinolone class.[1][2] It is the levo-isomer of ofloxacin and exhibits potent bactericidal activity by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][3] The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the medication.[2][4][5] Regulatory bodies like the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, quantification, and control of impurities.[3][4][6][7]
This document provides detailed application notes and protocols for the development and validation of analytical methods for the determination of impurities in levofloxacin. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) for the separation and quantification of related substances and degradation products, and Gas Chromatography (GC) for the analysis of residual solvents.
Common Impurities in Levofloxacin
Impurities in levofloxacin can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).[1] Some of the known impurities include:
-
Levofloxacin Related Compound A (Enantiomer of levofloxacin or D-Ofloxacin): The R-isomer of ofloxacin.[8]
-
Levofloxacin Impurity B: (S)-9-Fluoro-3-methyl-10-(piperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][4][9]benzoxazine-6-carboxylic acid.
-
Levofloxacin Impurity C: (S)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][4][9]benzoxazine-6-carboxylic acid.
-
Levofloxacin Impurity D: (S)-6-Fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-4H-[4][6]thiazeto[3,2-a]quinoline-3-carboxylic acid.
-
Levofloxacin N-oxide: A degradation product formed under oxidative and photolytic stress.[10]
-
Residual Solvents: Organic volatile chemicals used during the synthesis and purification process.[1][11]
A logical workflow for the analytical method development for these impurities is outlined below.
Caption: Overall workflow for analytical method development and validation.
I. High-Performance Liquid Chromatography (HPLC) Method for Related Substances
This section details a stability-indicating HPLC method for the determination of levofloxacin and its related substances.
A. Experimental Protocol
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
-
Data acquisition and processing software.
2. Reagents and Materials:
-
Levofloxacin reference standard and impurity standards.
-
Ammonium acetate, cupric sulfate, and L-Isoleucine for buffer preparation.[12]
-
Orthophosphoric acid for pH adjustment.[3]
-
Water (Milli-Q or equivalent).[4]
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm) or equivalent.[12] |
| Mobile Phase | Buffer and Methanol (70:30 v/v).[12] |
| Buffer Preparation: Dissolve 8.5g ammonium acetate, 1.25g cupric sulfate, and 1.0g L-Isoleucine in 1000 mL of water.[12] | |
| Flow Rate | 0.7 mL/min.[12] |
| Column Temperature | 42°C.[12] |
| Detection Wavelength | 340 nm.[12] |
| Injection Volume | 25 µL.[12] |
| Run Time | 60 minutes.[12] |
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of levofloxacin reference standard (e.g., 1.0 mg/mL) in the mobile phase. Further dilute to a working concentration (e.g., 0.3 µg/mL for sensitivity tests).[5]
-
Impurity Stock Solution: Accurately weigh and dissolve known amounts of each impurity standard in the mobile phase to prepare a mixed stock solution.
-
Test Sample Solution (Tablets): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to a specified dose of levofloxacin into a volumetric flask. Add the mobile phase as a diluent, sonicate to dissolve, and dilute to the final volume. Filter the solution through a 0.45 µm nylon filter before injection.[3]
B. Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[6][7] The sample is subjected to various stress conditions to induce degradation.
Caption: Workflow for forced degradation studies.
Protocol for Forced Degradation:
-
Acid Hydrolysis: Treat the sample solution with 5.0 M HCl and reflux for a specified period. Neutralize the solution before injection.[7]
-
Base Hydrolysis: Treat the sample solution with 5.0 M NaOH and reflux. Neutralize before analysis.[7]
-
Oxidative Degradation: Treat the sample solution with 30% H2O2 at room temperature.[7]
-
Thermal Degradation: Expose the solid drug substance to heat (e.g., 105°C) in a hot air oven.[7]
-
Photolytic Degradation: Expose the drug substance/product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]
Significant degradation is often observed under oxidative and acidic conditions.[4][6][7] The method should be able to separate all degradation products from the main levofloxacin peak and from each other.
C. Method Validation
The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[3][4][6]
Caption: Key parameters for analytical method validation.
1. Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[3][7] This is demonstrated through forced degradation studies and by analyzing a placebo spiked with levofloxacin and its impurities. The resolution between levofloxacin and the nearest eluting impurity should be greater than 1.5.[4]
2. Linearity: The linearity is established by analyzing solutions at a minimum of five different concentrations across a specified range. A calibration curve is plotted (peak area vs. concentration), and the correlation coefficient (r²) is determined.
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Levofloxacin | LOQ - 0.07 | ≥ 0.998[12] |
| Impurity A | LOQ - 0.07 | ≥ 0.998[12] |
| Impurity B | LOQ - 0.02 | ≥ 0.998[12] |
| Impurity C | LOQ - 0.03 | ≥ 0.998[12] |
3. Accuracy (Recovery): Accuracy is determined by spiking a placebo with known amounts of levofloxacin and its impurities at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery is then calculated.[3][4]
| Analyte | Spiked Level | Mean Recovery (%) | Acceptance Criteria (%) |
| Levofloxacin | 50%, 100%, 150% | 98.0 - 102.0[12] | 98.0 - 102.0 |
| Impurities | LOQ, 100%, 150% | 98.0 - 102.0[12] | 90.0 - 110.0 |
4. Precision:
-
System Precision: Determined by making replicate injections (n=6) of a standard solution. The relative standard deviation (%RSD) of the peak areas is calculated.
-
Method Precision: Determined by analyzing six independent samples prepared from the same batch. The %RSD of the results is calculated.
| Precision Type | %RSD | Acceptance Criteria (%RSD) |
| System Precision | < 1.0 | ≤ 2.0[12] |
| Method Precision | < 1.5 | ≤ 5.0 |
| Intermediate Precision | < 2.0 | ≤ 10.0 |
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Levofloxacin | 0.015 | 0.046[4] |
| Impurity A | 0.014 | 0.044[4] |
| Impurity B | 0.004 | 0.013[4] |
| Impurity C | 0.007 | 0.022[4] |
6. Robustness: The robustness of the method is evaluated by deliberately varying chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase pH (±0.2 units).[7][13] The system suitability parameters should remain within the acceptance criteria.
II. Gas Chromatography (GC) Method for Residual Solvents
The analysis of residual solvents is crucial as they can impact the quality, safety, and stability of the drug product.[11][14] Headspace Gas Chromatography (HS-GC) with a Flame Ionization Detector (FID) is the most common technique.
A. Experimental Protocol
1. Instrumentation:
-
Gas Chromatograph (GC) with a Headspace Autosampler and Flame Ionization Detector (FID).
-
Data acquisition and processing software.
2. Reagents and Materials:
-
Reference standards of common solvents (e.g., Methanol, Acetone, Isopropyl alcohol, Methylene chloride, Toluene).
-
Dimethyl sulfoxide (DMSO) or N-Methyl-2-Pyrrolidone (NMP) as the diluent/solvent.[11][15]
3. Chromatographic and Headspace Conditions:
| Parameter | Condition |
| Column | DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent.[15] |
| Carrier Gas | Nitrogen or Helium.[15] |
| Oven Program | Initial 40°C for 5 min, ramp at 2°C/min to 80°C, then ramp at 30°C/min to 225°C, hold for 10 min.[15] |
| Injector Temperature | 150°C.[16] |
| Detector (FID) Temp. | 290°C.[16] |
| Headspace Vial Temp. | 60°C.[16] |
| Headspace Equilibration Time | 15 minutes. |
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution containing a mixture of all expected residual solvents in DMSO.
-
Test Sample Solution: Accurately weigh a specified amount of levofloxacin API into a headspace vial. Add a precise volume of DMSO, seal the vial immediately, and vortex to dissolve.
B. Method Validation
The GC method for residual solvents should also be validated for specificity, linearity, accuracy, precision, LOD, and LOQ as per ICH guidelines.
The analytical methods detailed in these application notes provide a robust framework for the identification and quantification of impurities in levofloxacin. The stability-indicating HPLC method is suitable for routine quality control and stability testing, ensuring the separation of process-related impurities and degradation products. The headspace GC method provides a reliable means to control residual solvents within pharmaceutically acceptable limits. Adherence to these protocols and proper method validation in accordance with ICH guidelines are essential for ensuring the quality, safety, and efficacy of levofloxacin drug products.
References
- 1. veeprho.com [veeprho.com]
- 2. Organic Impurity analysis of Levofloxacin Drug Material following USP monograph : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. akjournals.com [akjournals.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. lcms.cz [lcms.cz]
- 6. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. Levofloxacin EP Impurity A | 100986-86-5 | SynZeal [synzeal.com]
- 9. [Impurity analysis and quality evaluation for commercial levofloxacin formulations using LC-MS/MS method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
- 12. caribjscitech.com [caribjscitech.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products [scirp.org]
- 16. rroij.com [rroij.com]
Application Notes and Protocols for the Isolation of Desmethyl Levofloxacin from Levofloxacin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the isolation and purification of Desmethyl Levofloxacin, a known impurity and metabolite of Levofloxacin. The protocols described herein are based on established analytical methods and purification techniques, adapted for preparative scale to yield sufficient quantities of this compound for research and development purposes, such as for use as a reference standard.
Introduction
This compound is a primary metabolite of Levofloxacin, a broad-spectrum fluoroquinolone antibiotic.[1][2] For quality control, impurity profiling, and toxicological studies, it is essential to have pure samples of this impurity. These protocols detail two effective methods for isolating this compound from a mixture containing Levofloxacin: Preparative High-Performance Liquid Chromatography (HPLC) and Column Chromatography.
Data Presentation: Analytical HPLC Methods for Separation
A variety of analytical HPLC methods have been reported for the separation of Levofloxacin and its impurities. The following table summarizes the chromatographic conditions from several published methods, which form the basis for the preparative HPLC protocol.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Inertsil ODS-3V C18 (250 x 4.6mm, 5µm)[3][4] | Shim-pack GIST C18 (250 x 4.6 mm, 5µm)[5][6] | Agilent Zorbax Extend-C18 (250 mm x 4.6 mm, 5 µm)[7] | ACE C18 |
| Mobile Phase | Buffer: 8.5g ammonium acetate, 1.25g cupric sulphate, 1g L-Isoleucine in 1000ml water. Mobile Phase: Buffer and methanol (70:30 v/v)[3][4] | Ammonium acetate, cupric sulfate pentahydrate, and L-isoleucine in water and methanol[5] | 0.1% ammonium acetate solution (pH 3.5 with methanoic acid)-acetonitrile (gradient)[7] | 0.5% (v/v) triethylamine in sodium dihydrogen orthophosphate dihydrate (25 mM; pH 6.0) and methanol (gradient)[8] |
| Flow Rate | 0.7 ml/min[3][4] | Not Specified | 0.5 mL/min[7] | Not Specified |
| Detection | 340 nm[3][4] | Not Specified | Mass Spectrometry[7] | 294 nm[8] |
| Column Temp. | 42°C[3][4] | Not Specified | 40°C[7] | Not Specified |
Experimental Protocols
Protocol 1: Preparative High-Performance Liquid Chromatography (HPLC)
This protocol is scaled up from established analytical methods to isolate milligram quantities of this compound.
1. Materials and Reagents:
-
Levofloxacin bulk drug containing this compound impurity
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (ACS grade or higher)
-
Methanoic acid (ACS grade or higher)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
2. Equipment:
-
Preparative HPLC system with a fraction collector
-
Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)
-
UV detector
-
Rotary evaporator
-
Lyophilizer (optional)
3. Chromatographic Conditions:
-
Column: C18, 250 x 21.2 mm, 5 µm
-
Mobile Phase A: 0.1% Methanoic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 40% B
-
25-30 min: 40% B
-
30-32 min: 40% to 10% B
-
32-40 min: 10% B
-
-
Flow Rate: 20 mL/min
-
Detection: 294 nm
-
Injection Volume: 500-2000 µL (depending on concentration and column loading capacity)
-
Column Temperature: Ambient
4. Protocol Steps:
-
Sample Preparation:
-
Dissolve the Levofloxacin bulk material in the initial mobile phase (90% A: 10% B) to a concentration of 10-20 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System Setup and Equilibration:
-
Install the preparative C18 column.
-
Equilibrate the column with the initial mobile phase composition (10% B) for at least 30 minutes at the operational flow rate.
-
-
Injection and Fraction Collection:
-
Perform a blank injection (mobile phase) to ensure a stable baseline.
-
Inject the prepared sample.
-
Monitor the chromatogram in real-time. This compound is expected to elute before the main Levofloxacin peak.
-
Collect the fractions corresponding to the this compound peak. Use narrow collection windows to maximize purity.
-
-
Purity Analysis of Collected Fractions:
-
Analyze the collected fractions using an analytical HPLC method to assess purity.
-
Pool the fractions with the desired purity.
-
-
Solvent Removal and Isolation:
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator at a temperature not exceeding 40°C.
-
The remaining aqueous solution can be lyophilized to obtain the isolated this compound as a solid.
-
Visualization of Preparative HPLC Workflow:
Caption: Workflow for isolating this compound via preparative HPLC.
Protocol 2: Column Chromatography
This protocol provides a cost-effective alternative to preparative HPLC for isolating larger quantities of this compound, albeit with potentially lower resolution.
1. Materials and Reagents:
-
Levofloxacin bulk drug containing this compound impurity
-
Silica gel (60-120 mesh)
-
Dichloromethane (DCM)
-
Methanol
-
Ammonium hydroxide (concentrated)
-
TLC plates (silica gel 60 F254)
-
Glass wool
2. Equipment:
-
Glass chromatography column
-
Separatory funnel (for loading)
-
Fraction collection tubes
-
TLC development chamber
-
UV lamp (254 nm)
-
Rotary evaporator
3. Protocol Steps:
-
TLC Method Development:
-
Develop a TLC method to achieve good separation between Levofloxacin and this compound.
-
A suggested mobile phase is Dichloromethane:Methanol with a small percentage of Ammonium Hydroxide (e.g., 90:10:0.5 v/v/v). Adjust the ratios to achieve a retention factor (Rf) of approximately 0.3-0.4 for this compound.
-
-
Column Packing:
-
Place a small plug of glass wool at the bottom of the chromatography column.
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., Dichloromethane).
-
Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.
-
Add a layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the Levofloxacin bulk material in a minimal amount of the mobile phase.
-
Alternatively, for less soluble samples, create a dry-loading cartridge by adsorbing the dissolved sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the less polar mobile phase.
-
Gradually increase the polarity of the mobile phase (step or linear gradient) by increasing the proportion of methanol.
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Monitor the separation by spotting every few fractions on a TLC plate.
-
Develop the TLC plate using the same mobile phase system and visualize the spots under a UV lamp.
-
Identify and pool the fractions containing pure this compound.
-
-
Solvent Removal and Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the isolated this compound.
-
Visualization of Column Chromatography Workflow:
Caption: Workflow for isolating this compound via column chromatography.
Conclusion
The protocols provided offer two robust methods for the isolation of this compound from Levofloxacin. The choice between preparative HPLC and column chromatography will depend on the required purity, the quantity of material needed, and the available equipment. For high-purity reference standards, preparative HPLC is the preferred method. For larger quantities where slightly lower purity may be acceptable, column chromatography presents a viable and economical alternative. It is recommended to perform a final purity assessment of the isolated material using a validated analytical method and to confirm its identity using spectroscopic techniques such as Mass Spectrometry and NMR.
References
- 1. Levofloxacin | C18H20FN3O4 | CID 149096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. caribjscitech.com [caribjscitech.com]
- 5. lcms.cz [lcms.cz]
- 6. Organic Impurity analysis of Levofloxacin Drug Material following USP monograph : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Desmethyl Levofloxacin in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl levofloxacin is an active metabolite of the widely used fluoroquinolone antibiotic, levofloxacin.[1] Understanding the antimicrobial profile of this metabolite is crucial for a comprehensive assessment of levofloxacin's efficacy and for the development of new antimicrobial agents. These application notes provide detailed protocols for performing antimicrobial susceptibility testing (AST) with this compound, guidance on data interpretation, and an overview of its mechanism of action.
Data Presentation: Antimicrobial Activity of this compound
The in vitro activity of this compound has been evaluated against a range of Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains. This data is essential for researchers investigating its potential as an antimicrobial agent and for comparing its activity with parent compounds or other antibiotics.
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | 4 |
| Staphylococcus epidermidis | Positive | 1 |
| Bacillus subtilis | Positive | 1 |
| Escherichia coli | Negative | 0.012 |
| Pseudomonas aeruginosa | Negative | >4 |
| Klebsiella pneumoniae | Negative | 0.25 |
Experimental Protocols
The following are detailed protocols for determining the antimicrobial susceptibility of bacterial isolates to this compound. These protocols are based on established methods for antimicrobial susceptibility testing and can be adapted for specific research needs.
Protocol 1: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve 10 mg of this compound in 1 mL of DMSO to create a 10 mg/mL stock solution.
-
Further dilute this stock solution with sterile water to achieve a working stock concentration.
-
-
Serial Dilutions:
-
Perform serial two-fold dilutions of the this compound working stock in CAMHB directly in the 96-well microtiter plates to achieve the desired final concentration range (e.g., 0.008 to 128 µg/mL).
-
Include a growth control well containing only CAMHB and bacterial inoculum, and a sterility control well with only CAMHB.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add the diluted bacterial inoculum to each well (except the sterility control well) of the microtiter plate.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
-
Protocol 2: Agar Dilution Method for MIC Determination
This method involves incorporating this compound into an agar medium to determine the MIC.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Agar (MHA)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Petri dishes
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare the stock solution as described in the broth microdilution protocol.
-
-
Preparation of Agar Plates:
-
Prepare molten MHA and cool it to 45-50°C.
-
Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a control plate with no antibiotic.
-
-
Inoculum Preparation:
-
Prepare the inoculum as described in the broth microdilution protocol.
-
-
Inoculation:
-
Spot-inoculate the prepared agar plates with the bacterial suspension.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar.
-
Mechanism of Action and Resistance
This compound, as a fluoroquinolone, is expected to exert its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[1] Inhibition of these enzymes leads to strand breakage in the bacterial DNA, ultimately resulting in cell death.
Resistance to fluoroquinolones can emerge through mutations in the genes encoding DNA gyrase and topoisomerase IV, or through the expression of efflux pumps that actively remove the drug from the bacterial cell.
Visualizations
Signaling Pathway of Fluoroquinolone Action
References
Application Notes and Protocols for Experimental Assays Involving Desmethyl Levofloxacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl Levofloxacin, also known as N-desmethyl levofloxacin, is the primary active metabolite of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. While Levofloxacin is widely used to treat a variety of bacterial infections, its metabolite, this compound, also exhibits biological activity, albeit generally to a lesser extent than the parent compound. Understanding the characteristics and biological effects of this metabolite is crucial for a comprehensive assessment of Levofloxacin's overall pharmacological and toxicological profile.
These application notes provide detailed protocols for key experimental assays involving this compound, including its synthesis, analytical quantification, and the evaluation of its antibacterial and potential cytotoxic activities. The information is intended to guide researchers in the design and execution of studies related to this compound.
Data Presentation
Antibacterial Activity of this compound
The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The following table summarizes the MIC values of this compound against a panel of Gram-positive and Gram-negative bacteria, as determined by the agar dilution method. For comparison, MIC values for the parent drug, Levofloxacin, are also included where available from comparative studies.
| Bacterial Strain | This compound MIC (µg/mL) | Levofloxacin MIC (µg/mL) |
| Staphylococcus aureus | 4 | 0.25 - 0.5 |
| Staphylococcus epidermidis | 1 | Not Reported |
| Bacillus subtilis | 1 | Not Reported |
| Escherichia coli | 0.012 | 0.06 - 0.12 |
| Pseudomonas aeruginosa | >4 | 1 - 2 |
| Klebsiella pneumoniae | 0.25 | 0.12 - 0.25 |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Analytical Quantification of this compound in Human Serum by LC-MS/MS
A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of Levofloxacin and this compound in human serum. The key validation parameters for this compound are summarized below.[1]
| Parameter | Result |
| Linearity Range | 0.10 to 4.99 mg/L |
| Correlation Coefficient (R²) | 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.10 mg/L |
| Within-day Precision (%RSD) | 1.5% to 5% |
| Between-day Precision (%RSD) | 0.0% to 3.3% |
| Accuracy (% bias) | 0.2% to 15.6% |
Experimental Protocols
Synthesis of N-Desmethyl Levofloxacin
A common method for the synthesis of N-desmethyl levofloxacin involves the reaction of piperazine with 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][2][3]benzoxazine-6-carboxylic acid.
Materials:
-
9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][2][3]benzoxazine-6-carboxylic acid
-
Piperazine
-
Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃)
-
Methanol
-
Chloroform
-
Water (deionized)
Procedure:
-
In a round-bottom flask, dissolve 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][2][3]benzoxazine-6-carboxylic acid and an excess of piperazine in DMF.
-
Add sodium bicarbonate to the mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the starting material is consumed, add water to the reaction mixture to precipitate the product.
-
Filter the precipitate and wash it thoroughly with water.
-
Recrystallize the crude product from a mixture of methanol and chloroform (e.g., 9:1 v/v) to obtain purified N-desmethyl levofloxacin.
Workflow for Synthesis of N-Desmethyl Levofloxacin
Caption: General workflow for the synthesis of N-desmethyl levofloxacin.
Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution Method
This protocol describes the determination of the MIC of this compound against various bacterial strains using the agar dilution method.[4]
Materials:
-
This compound
-
Levofloxacin (as a control)
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Agar (MHA)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Sterile petri dishes
-
Incubator
Procedure:
-
Stock Solution Preparation: Dissolve 10.0 mg of this compound in 1 mL of DMSO. Further dilute this solution with 9 mL of sterile water to obtain a 1 mg/mL stock solution.
-
Serial Dilutions: Prepare two-fold serial dilutions of the stock solution in molten MHA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.12, 1.56, 0.78, 0.39, 0.19, 0.09, 0.04, 0.02, and 0.01 µg/mL).
-
Plate Preparation: Pour the agar containing the different concentrations of the compound into sterile petri dishes and allow them to solidify. A control plate containing no antibiotic should also be prepared.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Spot-inoculate the prepared bacterial suspension onto the surface of the agar plates.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Workflow for MIC Determination by Agar Dilution
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assay (MTT Assay) - General Protocol
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.
Workflow for MTT Cytotoxicity Assay
Caption: General workflow for the MTT cytotoxicity assay.
Signaling Pathway
The primary mechanism of action for fluoroquinolone antibiotics, including Levofloxacin, is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2] It is presumed that this compound shares this mechanism, although its potency is reduced. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.
-
DNA Gyrase: Responsible for introducing negative supercoils into DNA, which is essential for the initiation of replication and transcription.
-
Topoisomerase IV: Primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.
Inhibition of these enzymes leads to the stabilization of the enzyme-DNA complex, resulting in double-strand breaks in the bacterial chromosome. This triggers the SOS response and ultimately leads to bacterial cell death.
Assumed Signaling Pathway of this compound
Caption: Assumed mechanism of action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Levofloxacin reposition-based design: synthesis, biological evaluation of new levofloxacin derivatives targeting topoisomerase II beta polymerase as promising anticancer agents, molecular docking, and physicochemical characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conversion of antibacterial quinolone drug levofloxacin to potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Impurity Profiling of Levofloxacin Tablets Using Desmethyl Levofloxacin
Introduction
Levofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used to treat various bacterial infections.[1] The quality and safety of pharmaceutical products are of paramount importance, and this necessitates stringent control over impurities in the drug substance and final dosage form. Impurity profiling is a critical aspect of drug development and manufacturing, ensuring that the levels of any unwanted chemicals are within acceptable limits set by regulatory bodies.[2][3]
Desmethyl Levofloxacin is a known process-related impurity and a potential metabolite of Levofloxacin. Its presence in Levofloxacin tablets must be carefully monitored to ensure the product's safety and efficacy. These application notes provide a detailed overview and protocol for the identification and quantification of this compound in Levofloxacin tablets using High-Performance Liquid Chromatography (HPLC).
Significance of this compound as an Impurity
This compound is structurally similar to the active pharmaceutical ingredient (API), Levofloxacin. The primary difference is the absence of a methyl group on the piperazine ring. This structural similarity can sometimes lead to co-elution in chromatographic analyses if the method is not sufficiently optimized. Therefore, a robust and specific analytical method is crucial for accurate quantification. Regulatory agencies like the United States Pharmacopeia (USP) have established limits for known and unknown impurities in Levofloxacin drug products to ensure their quality.[1][4]
Analytical Methodology: Reversed-Phase HPLC
A common and reliable technique for the analysis of this compound in Levofloxacin tablets is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[5][6] This method offers the necessary selectivity and sensitivity to separate and quantify this compound from Levofloxacin and other potential impurities.
Principle
The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The components are separated based on their hydrophobicity, with more polar compounds eluting earlier.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the analysis of this compound in Levofloxacin tablets based on various validated HPLC methods.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.01 µg/mL - 0.5 µg/mL | [7] |
| Limit of Quantification (LOQ) | 0.05 µg/mL - 1.5 µg/mL | [7] |
| Linearity Range | 0.1 µg/mL - 10 µg/mL | [5] |
| Correlation Coefficient (r²) | > 0.998 | [5] |
| Typical Reporting Threshold | 0.05% | ICH Guidelines |
| Typical Specification Limit | Not More Than 0.2% | [8] |
Experimental Protocols
This section provides a generalized protocol for the impurity profiling of Levofloxacin tablets with a focus on this compound. This protocol is a synthesis of commonly employed methods and should be validated by the user for their specific instrumentation and sample matrix.
Materials and Reagents
-
Levofloxacin Reference Standard (USP or equivalent)
-
This compound Reference Standard
-
Levofloxacin Tablets (Sample)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium acetate
-
Cupric sulfate
-
L-Isoleucine
-
Orthophosphoric acid or Triethylamine (for pH adjustment)
-
Water (HPLC Grade, Milli-Q or equivalent)
Instrumentation
-
High-Performance Liquid Chromatograph (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) Detector
-
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A mixture of a buffer solution and an organic modifier (e.g., Methanol or Acetonitrile). A common buffer consists of ammonium acetate, cupric sulfate, and L-Isoleucine in water. The ratio is typically around 70:30 (v/v) for buffer and organic modifier.[9] |
| Flow Rate | 0.7 - 1.0 mL/min |
| Column Temperature | 40 - 45 °C |
| Detection Wavelength | 294 nm or 340 nm |
| Injection Volume | 10 - 25 µL |
| Run Time | Approximately 60 minutes to ensure elution of all impurities.[9] |
Preparation of Solutions
5.4.1. Buffer and Mobile Phase Preparation
-
Buffer Solution: Dissolve approximately 8.5g of ammonium acetate, 1.25g of cupric sulfate, and 1.0g of L-Isoleucine in 1000 mL of HPLC grade water.[9] Adjust the pH to the desired value (typically between 3.0 and 6.0) using orthophosphoric acid or triethylamine.
-
Mobile Phase: Prepare the mobile phase by mixing the buffer solution and the organic modifier in the specified ratio. Filter through a 0.45 µm membrane filter and degas before use.
5.4.2. Standard Solution Preparation
-
Levofloxacin Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Levofloxacin reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
This compound Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Working Standard Solution: Dilute the stock solutions with the mobile phase to a suitable concentration for analysis (e.g., 1 µg/mL).
5.4.3. Sample Solution Preparation
-
Weigh and finely powder a representative number of Levofloxacin tablets.
-
Accurately weigh a portion of the powdered tablets equivalent to a specific amount of Levofloxacin (e.g., 50 mg).
-
Transfer the powder to a suitable volumetric flask and add the mobile phase.
-
Sonicate for approximately 15-20 minutes to ensure complete dissolution of the drug.
-
Dilute to the mark with the mobile phase to achieve a final concentration within the linear range of the method.
-
Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the working standard solution and evaluate the following parameters:
-
Tailing Factor: Should be less than 2.0 for the Levofloxacin peak.
-
Theoretical Plates: Should be greater than 2000 for the Levofloxacin peak.
-
Relative Standard Deviation (RSD): Should be less than 2.0% for replicate injections of the standard solution.
Analysis and Calculation
Inject the blank (mobile phase), standard solutions, and sample solutions into the HPLC system. Identify the peaks of Levofloxacin and this compound based on their retention times compared to the standards.
The amount of this compound in the sample can be calculated using the following formula:
% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * 100
Where:
-
Area_impurity is the peak area of this compound in the sample chromatogram.
-
Area_standard is the peak area of this compound in the standard chromatogram.
-
Conc_standard is the concentration of the this compound standard solution.
-
Conc_sample is the concentration of the Levofloxacin sample solution.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the impurity profiling of Levofloxacin tablets.
Caption: Workflow for Levofloxacin Impurity Profiling.
Logical Relationship of Key Analytical Parameters
This diagram shows the relationship between key validation and system suitability parameters in an HPLC method for impurity profiling.
Caption: Key Parameters for a Reliable HPLC Method.
Conclusion
The impurity profiling of Levofloxacin tablets for this compound is a critical quality control measure. The described RP-HPLC method provides a reliable and robust approach for the separation and quantification of this impurity. Adherence to the detailed protocols and system suitability criteria is essential for obtaining accurate and reproducible results, ensuring the safety and quality of the final pharmaceutical product. It is imperative that any analytical method be fully validated according to ICH guidelines before its implementation in a regulated environment.
References
- 1. drugfuture.com [drugfuture.com]
- 2. drugfuture.com [drugfuture.com]
- 3. researchgate.net [researchgate.net]
- 4. Levofloxacin | USP-NF [uspnf.com]
- 5. researchgate.net [researchgate.net]
- 6. shimadzu.com [shimadzu.com]
- 7. jnu.ac.bd [jnu.ac.bd]
- 8. caribjscitech.com [caribjscitech.com]
- 9. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Desmethyl Levofloxacin Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl Levofloxacin, also known as N-Desmethyl Levofloxacin or Levofloxacin Impurity A, is the primary active metabolite of the widely used fluoroquinolone antibiotic, Levofloxacin.[1][2][3] It is essential for various research applications, including metabolism studies, impurity profiling, and as a reference standard in analytical methods.[4] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results.
This document provides a detailed protocol for the preparation of this compound stock solutions, including information on its physicochemical properties, recommended solvents, and storage conditions to ensure the integrity and stability of the compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 117707-40-1 | [1][5][6] |
| Molecular Formula | C₁₇H₁₈FN₃O₄ | [1][5] |
| Molecular Weight | 347.34 g/mol | [1][5] |
| Appearance | Pale Yellow Solid | [1] |
| Purity | ≥98% | [5][6] |
| Melting Point | >184 °C (decomposes) | [1] |
Solubility Data
This compound is sparingly soluble in aqueous solutions.[1] Organic solvents are required to prepare concentrated stock solutions. The table below summarizes the reported solubility in various solvents. Note that the hydrochloride salt form may exhibit different solubility characteristics.[2][7]
| Solvent | Solubility | Remarks | Reference |
| DMSO | 8.33 mg/mL (23.98 mM) | May require sonication and warming to 60°C. Hygroscopic DMSO can impact solubility. | [6] |
| DMSO (hydrochloride salt) | 25 mg/mL | [2] | |
| DMF (hydrochloride salt) | 30 mg/mL | [2] | |
| Ethanol (hydrochloride salt) | 1 mg/mL | [2] | |
| PBS (pH 7.2) (hydrochloride salt) | 5 mg/mL | [2] | |
| Aqueous Acid | Slightly soluble | Sonication may be required. | [1] |
| Aqueous Base | Slightly soluble | Sonication may be required. | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials and Equipment:
-
This compound powder (purity ≥98%)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Calibrated pipettes
-
Sterile, amber glass vials or polypropylene tubes with secure caps
-
Vortex mixer
-
Water bath or heating block (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Pre-weighing Preparations:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation, as the compound can be hygroscopic.[1]
-
Ensure all glassware and equipment are clean, dry, and free of contaminants.
-
-
Calculating the Required Mass:
-
To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound using the following formula:
-
Mass (mg) = Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Mass (mg) = 10 mM x 1 mL x 347.34 g/mol / 1000 = 3.4734 mg
-
-
-
Weighing the Compound:
-
Carefully weigh out the calculated amount of this compound powder using an analytical balance. For accuracy, it is recommended to weigh a slightly larger amount (e.g., 5 mg or 10 mg) and adjust the volume of DMSO accordingly.
-
-
Dissolving the Compound:
-
Add the appropriate volume of high-purity DMSO to the vial containing the weighed this compound.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
-
Aiding Dissolution (if necessary):
-
If the compound does not fully dissolve, sonicate the vial in an ultrasonic bath for 5-10 minutes.[6]
-
Alternatively, gently warm the solution in a water bath set to a maximum of 60°C with intermittent vortexing until the solid is completely dissolved.[6] Avoid excessive heating to prevent degradation.
-
-
Final Volume Adjustment and Mixing:
-
Once the this compound is completely dissolved, ensure the final volume is accurate.
-
Vortex the solution again to ensure homogeneity.
-
Experimental Workflow
Caption: Workflow for the preparation of this compound stock solutions.
Storage and Stability
Proper storage is crucial to maintain the stability and activity of this compound stock solutions.
-
Solid Compound: Store the powdered form of this compound at -20°C in a desiccator to protect it from moisture.[1][2] The solid is stable for at least 3 years under these conditions.[6]
-
Stock Solutions:
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.[8]
References
- 1. This compound | 117707-40-1 [chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Levofloxacin | C18H20FN3O4 | CID 149096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uspnf.com [uspnf.com]
- 5. chemscene.com [chemscene.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound hydrochloride | Antibiotics | 2254176-11-7 | Invivochem [invivochem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Application of Desmethyl Levofloxacin in Forced Degradation Studies of Levofloxacin
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Forced degradation studies are a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH). These studies provide crucial information on the intrinsic stability of a drug substance, help in elucidating potential degradation pathways, and are instrumental in the development and validation of stability-indicating analytical methods.[1] Levofloxacin, a broad-spectrum fluoroquinolone antibiotic, is susceptible to degradation under various stress conditions. One of its identified degradation products is Desmethyl Levofloxacin. This document outlines the role of this compound in the forced degradation studies of Levofloxacin, providing detailed protocols for stress testing and analysis.
This compound, also known as Levofloxacin Impurity B or Levofloxacin Related Compound A, is a key analyte to monitor during the stability testing of Levofloxacin.[2][3] Its formation, particularly under specific stress conditions, provides insights into the degradation profile of the parent drug. Understanding the conditions under which this compound is formed is essential for developing robust formulations and establishing appropriate storage conditions.
Data Presentation
| Stress Condition | Reagent/Parameters | Observation on Levofloxacin | Formation of this compound | Other Major Degradants Formed | Reference |
| Acid Hydrolysis | 5.0 M HCl, heat | Slight to major degradation | Identified as a degradation product | Impurity B (unspecified), unknown impurity at RT 4.49 | [4][5] |
| Base Hydrolysis | 5.0 M NaOH | Stable, no significant degradation | Not typically observed | - | [4][5] |
| Oxidative Degradation | 30% H₂O₂, heat | Significant degradation | Identified as a degradation product | Levofloxacin N-oxide, one major unknown impurity at RT 2.75 | [4][5][6] |
| Thermal Degradation | 105 °C, 72 hours | Stable, no significant degradation | Not typically observed | - | [4] |
| Photolytic Degradation | Exposure to light (ICH Q1B) | Slight decomposition | Identified as a degradation product | Levofloxacin N-oxide, Descarboxyl Levofloxacin | [6][7][8] |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on Levofloxacin, with a focus on the identification and monitoring of this compound.
Preparation of Stock and Working Solutions
-
Levofloxacin Stock Solution: Accurately weigh and dissolve an appropriate amount of Levofloxacin reference standard in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the same solvent to a working concentration suitable for the analytical method (e.g., 100 µg/mL).
Forced Degradation Procedures
The following protocols are based on typical stress conditions outlined in ICH guidelines.[1]
-
Acid Hydrolysis:
-
To 1 mL of the Levofloxacin working solution, add 1 mL of 5.0 M HCl.
-
Keep the mixture at 80°C for 2 hours in a water bath.
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 5.0 M NaOH.
-
Dilute to a final concentration suitable for analysis with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the Levofloxacin working solution, add 1 mL of 5.0 M NaOH.
-
Keep the mixture at 80°C for 2 hours in a water bath.
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 5.0 M HCl.
-
Dilute to a final concentration suitable for analysis with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the Levofloxacin working solution, add 1 mL of 30% (v/v) hydrogen peroxide.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration suitable for analysis with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid Levofloxacin drug substance in a thermostatically controlled oven at 105°C for 72 hours.[4]
-
After the specified time, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-treated sample at a suitable concentration for analysis.
-
-
Photolytic Degradation:
-
Expose the Levofloxacin drug substance (spread as a thin layer) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1]
-
A control sample should be protected from light by wrapping in aluminum foil.
-
After exposure, prepare solutions of both the exposed and control samples at a suitable concentration for analysis.
-
Analytical Methodology for Detection of this compound
A validated stability-indicating HPLC or UPLC method is required to separate Levofloxacin from its degradation products, including this compound.
-
Chromatographic Conditions (Example):
-
Mass Spectrometry for Identification:
Visualizations
Levofloxacin Degradation Pathway
The following diagram illustrates a simplified degradation pathway of Levofloxacin, leading to the formation of this compound and other major degradation products. The primary degradation mechanisms include demethylation, oxidation, decarboxylation, and defluorination.[10]
Caption: Simplified degradation pathway of Levofloxacin.
Forced Degradation Experimental Workflow
The workflow diagram below outlines the sequential steps involved in conducting forced degradation studies of Levofloxacin.
Caption: Experimental workflow for forced degradation studies.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. N-Desmethyllevofloxacin | LGC Standards [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. akjournals.com [akjournals.com]
- 5. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [HPLC-MS identification of degradation products of levofloxacin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Desmethyl Levofloxacin HPLC Peak Tailing
Welcome to the technical support center for chromatographic analysis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to peak tailing of Desmethyl Levofloxacin in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a common chromatographic issue where the peak asymmetry factor is greater than 1.2, resulting in a peak with a trailing edge that is longer or more drawn out than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[2] Peak tailing can compromise the accuracy of quantification and the resolution of closely eluting peaks.[3]
Q2: Why is this compound prone to peak tailing?
A2: this compound, a metabolite of Levofloxacin, is a fluoroquinolone. Fluoroquinolones are typically basic compounds due to the presence of a piperazine ring.[4][5] Basic compounds are known to interact strongly with residual acidic silanol groups on the surface of silica-based HPLC columns, which is a primary cause of peak tailing.[1][2] This secondary interaction mechanism, in addition to the desired reversed-phase retention, leads to the asymmetrical peak shape.[6]
Q3: Can the mobile phase pH affect the peak shape of this compound?
A3: Absolutely. The mobile phase pH is a critical parameter. This compound has both acidic and basic functional groups, making its ionization state dependent on the pH.[4][5] If the mobile phase pH is close to the pKa of the analyte, a mixture of ionized and non-ionized forms can exist, leading to peak tailing.[7] For basic compounds like this compound, operating at a low pH (e.g., 2.5-3.5) is often recommended to protonate the silanol groups on the stationary phase, thereby minimizing unwanted secondary interactions.[1][5]
Q4: What is an acceptable peak tailing factor?
A4: For many assays, a peak asymmetry factor (As) of less than 1.5 is considered acceptable.[1] However, for high-precision quantitative analysis, a value closer to 1.0 is desirable. The United States Pharmacopeia (USP) often requires a tailing factor of less than 2.0.[8]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.
Problem: Asymmetrical peak shape (tailing) observed for this compound.
Below is a troubleshooting workflow to identify and address the root cause of peak tailing.
Caption: A workflow diagram for troubleshooting HPLC peak tailing.
Detailed Troubleshooting Steps
1. Mobile Phase Evaluation
-
pH Adjustment: The interaction between basic analytes like this compound and acidic silanol groups is a primary cause of tailing.[1][7] Lowering the mobile phase pH (e.g., to between 2.5 and 3.5) can suppress the ionization of silanol groups, leading to improved peak symmetry.[1][5] Ensure your column is stable at the chosen pH.
-
Buffer Concentration: Inadequate buffering can lead to pH shifts on the column, causing peak shape issues.[9] A buffer concentration of 10-25 mM is typically sufficient.
-
Mobile Phase Additives: Consider adding a tailing suppressor to the mobile phase. A small amount of a basic compound like triethylamine (TEA) can competitively bind to active silanol sites, masking them from interacting with your analyte.[6][10]
2. Column Health and Selection
-
Column Type: Not all C18 columns are the same. For basic compounds, it is best to use a column with high-purity silica and effective end-capping to minimize the number of accessible silanol groups.[1][2] Polar-embedded or polar-endcapped columns can also provide shielding from silanol interactions.[7]
-
Column Degradation: Over time, columns can degrade. Voids can form at the column inlet, or the inlet frit can become partially blocked, both of which can cause peak tailing.[2] Try reversing the column and flushing it with a strong solvent. If the problem persists, the column may need to be replaced.[2]
-
Metal Contamination: Trace metal impurities in the silica matrix can act as active sites for chelation with analytes, causing tailing.[6][9] Using a column with low metal content is advisable.
3. Sample and Injection Considerations
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2][3] To check for this, dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column.
-
Injection Solvent: The solvent used to dissolve the sample can significantly impact peak shape. If the sample solvent is much stronger than the mobile phase, it can cause band broadening and tailing. Whenever possible, dissolve your sample in the initial mobile phase.[9]
4. HPLC System Check
-
Extra-Column Volume: Excessive volume between the injector and the detector can contribute to peak broadening and tailing.[7] Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length to a minimum.[9]
-
Fittings and Connections: Ensure all fittings are properly tightened and that there are no gaps between the tubing and the connection port, as this can create dead volume and distort peak shape.
Data Presentation
The following table summarizes typical starting parameters for an HPLC method for fluoroquinolones, which can be used as a baseline for troubleshooting and optimization.
| Parameter | Typical Value/Condition | Rationale for this compound |
| Column | C18, End-capped, High-Purity Silica (e.g., USP L1) | Minimizes silanol interactions with the basic analyte.[1][2] |
| Mobile Phase A | 10-25 mM Phosphate or Ammonium Acetate Buffer | Provides buffering capacity to maintain a stable pH.[11][12] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC.[4] |
| pH | 2.5 - 4.0 | Suppresses ionization of silanol groups to reduce tailing.[5][12] |
| Flow Rate | 0.5 - 1.5 mL/min | Standard flow rates for analytical HPLC. |
| Column Temp. | 30 - 45 °C | Higher temperatures can improve peak shape and reduce viscosity.[8][12] |
| Detection | UV, typically 280-340 nm | Fluoroquinolones have strong UV absorbance in this range.[8][11] |
| Injection Vol. | 5 - 20 µL | Keep as low as possible to avoid overload.[13] |
Experimental Protocols
Protocol 1: Evaluating the Effect of Mobile Phase pH on Peak Shape
-
Prepare Mobile Phases: Prepare at least three different mobile phases with the same organic modifier and buffer concentration but with varying pH values (e.g., pH 3.0, 4.5, and 6.0).
-
Equilibrate the System: Start with the lowest pH mobile phase. Flush the column for at least 20 column volumes to ensure it is fully equilibrated.
-
Inject Sample: Inject a standard solution of this compound.
-
Record Data: Record the chromatogram and calculate the tailing factor for the this compound peak.
-
Repeat for Other pHs: Sequentially switch to the next mobile phase, ensuring proper equilibration each time, and repeat the injection and data analysis.
-
Analyze Results: Compare the tailing factors obtained at each pH to determine the optimal pH for symmetrical peak shape.
Visualization of Key Interactions
The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for basic compounds like this compound.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. mastelf.com [mastelf.com]
- 4. akjournals.com [akjournals.com]
- 5. scispace.com [scispace.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. chromtech.com [chromtech.com]
- 8. caribjscitech.com [caribjscitech.com]
- 9. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 10. Liquid Chromatographic Determination of Dexamethasone and Fluoroquinolones; in vitro Study [scielo.org.za]
- 11. moca.net.ua [moca.net.ua]
- 12. [HPLC-MS identification of degradation products of levofloxacin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Resolution of Levofloxacin and Desmethyl Levofloxacin
Welcome to the technical support center for the chromatographic analysis of levofloxacin and its primary metabolite, desmethyl levofloxacin. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal separation and resolution.
Troubleshooting Guide: Improving Resolution
Poor resolution between levofloxacin and this compound is a common challenge. This guide provides a systematic approach to diagnosing and resolving this issue.
Question: What are the primary causes of poor resolution between levofloxacin and this compound?
Answer: The most common culprits for inadequate separation include:
-
Suboptimal Mobile Phase Composition: The pH and organic modifier content of the mobile phase are critical for achieving good resolution.
-
Inappropriate Column Selection: Not all C18 columns are created equal. The use of older or non-end-capped columns can lead to poor peak shape and co-elution.
-
Peak Tailing: Secondary interactions between the analytes and the stationary phase can cause peaks to tail, leading to overlap.
-
Column Overload: Injecting too much sample can saturate the column, causing peak distortion and loss of resolution.
Below is a workflow to systematically troubleshoot and improve resolution.
Frequently Asked Questions (FAQs)
Q1: How does mobile phase pH affect the separation of levofloxacin and this compound?
A1: Mobile phase pH is a critical parameter. Levofloxacin has two pKa values, making its ionization state pH-dependent.[1][2] Operating at an acidic pH, typically between 2.5 and 3.5, suppresses the ionization of residual silanol groups on the silica-based column packing.[1][2][3] This minimizes undesirable secondary ionic interactions that can lead to peak tailing and poor resolution.
Q2: What type of column is recommended for this separation?
A2: C18 columns are commonly used for the analysis of levofloxacin and its impurities.[1][2] To achieve the best results, it is highly recommended to use a modern, high-purity, end-capped C18 column.[1] End-capping chemically modifies the silica surface to reduce the number of free silanol groups, which are a primary cause of peak tailing for basic compounds like levofloxacin.[1]
Q3: My levofloxacin peak is tailing. What can I do to improve the peak shape?
A3: Peak tailing for levofloxacin is often due to interactions between the basic piperazinyl group of the molecule and acidic silanol groups on the column.[1][2] Here are several strategies to mitigate this:
-
Adjust Mobile Phase pH: Lowering the pH to the 2.5-3.5 range will protonate the piperazinyl group and suppress silanol ionization, improving peak symmetry.[1][2][3]
-
Use a Competing Base: Adding a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase (e.g., 0.1-0.5%) can mask the active silanol sites.[1][2]
-
Increase Buffer Concentration: A higher buffer concentration (typically 10-50 mM) can also help to mask residual silanol interactions.[1]
-
Check for Column Overload: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.[1]
Q4: What are typical starting conditions for method development?
A4: A good starting point for reversed-phase HPLC analysis is a mobile phase consisting of an acidic aqueous buffer and an organic modifier. For instance, a phosphate or acetate buffer at pH 2.5-4.0 mixed with acetonitrile or methanol in a ratio of approximately 85:15 (v/v) is often effective.[2] The detection wavelength for levofloxacin is typically set around 294 nm for optimal sensitivity.[2]
Experimental Protocols & Data
Below are summarized experimental conditions from various successful separations of levofloxacin and this compound.
HPLC Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Purospher®STAR RP-18 end-capped (5 µm) 250x4.6 mm[4] | Inertsil ODS-3V C18, 250*4.6mm, 5µ[5] | YMC Pack Pro-C18, 50 x 4.6 mm; 3.0 µm[6] | Agilent Zorbax Extend-C18 (250 mm x 4.6 mm, 5 µm)[7] |
| Mobile Phase | 8.74g Cupric sulphate, 9.18g L-isoleucine, and 5.94g ammonium acetate in 700ml water and 300ml methanol[5] | Buffer: 8.5g ammonium acetate, 1.25g cupric sulphate and 1.0g L-Isoleucine in 1000ml water. Mobile Phase: Buffer and methanol 70:30 v/v[5] | 1.0% (v/v) triethylamine in water (pH 6.30 with orthophosphoric acid), methanol, and acetonitrile (7.7:1.3:1.0)[6] | 0.1% ammonium acetate (pH 3.5 with methanoic acid) and acetonitrile (gradient)[7] |
| Flow Rate | 0.8 mL/min[4] | 0.7 mL/min[5] | 0.8 mL/min[6] | 0.5 mL/min[7] |
| Column Temp. | 45°C[5] | 42°C[5] | 25°C[6] | 40°C[7] |
| Detection | UV at 360 nm[4] | UV at 340 nm[5] | UV at 235 nm[6] | MS/MS |
| Injection Vol. | 25 µL[4] | 25 µL[5] | 5 µL[6] | Not Specified |
UPLC-MS/MS Method Parameters
| Parameter | Method 5 |
| Column | ACQUITY UPLC® BEH C18 (2.1 × 100 mm; 1.7 µm)[8] |
| Mobile Phase | A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile (gradient)[8] |
| Flow Rate | 0.3 mL/min[8] |
| Column Temp. | 45°C[8] |
| Detection | ESI in positive and negative modes[8] |
| Injection Vol. | 5 µL[8] |
Chromatographic Results
| Compound | Retention Time (min) - Method 1[4] | Relative Retention Time (RRT) - Method 1[4] | Tailing Factor - Method 1[4] | Retention Time (min) - LC-MS/MS[9] |
| This compound | 5.9 | 0.4 | 1.4 | 1.6 |
| Levofloxacin | 16.5 | 1.0 | 0.6 | 1.6 |
Note: The LC-MS/MS method resulted in the co-elution of levofloxacin and this compound, with quantification achieved through mass spectrometry.[9]
Detailed Experimental Protocol: A Representative HPLC Method
This protocol is a composite based on best practices identified for achieving good resolution between levofloxacin and this compound.
1. Objective: To achieve baseline separation of levofloxacin and this compound with good peak symmetry.
2. Materials and Reagents:
-
Levofloxacin Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Acetate
-
Formic Acid
-
Water (HPLC Grade)
-
High-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile
-
Gradient: 85% A / 15% B, hold for 10 minutes. Adjust as needed for optimal resolution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detector Wavelength: 294 nm
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of levofloxacin and this compound reference standards in separate 100 mL volumetric flasks, diluting to volume with mobile phase.
-
Working Standard Solution (10 µg/mL): Dilute the stock solutions 1:10 with the mobile phase.
-
Sample Solution: Prepare the sample in the mobile phase to a concentration within the linear range of the assay.
5. System Suitability:
-
Inject the working standard solution six times.
-
The %RSD for the peak areas should be less than 2.0%.
-
The tailing factor for both peaks should be less than 1.5.
-
The resolution between the levofloxacin and this compound peaks should be greater than 2.0.
6. Analysis:
-
Inject the blank (mobile phase), followed by the system suitability injections.
-
Once system suitability is established, inject the samples.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. caribjscitech.com [caribjscitech.com]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
Technical Support Center: Synthesis and Purification of Desmethyl Levofloxacin
Welcome to the Technical Support Center for the synthesis and purification of Desmethyl Levofloxacin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to assist in your work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and solutions to specific issues that may arise during the synthesis and purification of this compound.
Synthesis Troubleshooting
Question 1: Why is the yield of my this compound synthesis consistently low?
Answer: Low yields in the synthesis of this compound can be attributed to several factors. The primary synthesis route involves the nucleophilic substitution of the fluorine atom at the C-10 position of (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid with piperazine.[1] Key factors influencing the yield include:
-
Reaction Temperature and Time: The reaction often requires elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures or prolonged reaction times can lead to the formation of side products and degradation of the desired product. It is crucial to monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][3]
-
Stoichiometry of Reactants: An excess of piperazine is often used to favor the monosubstitution product and minimize the formation of diarylpiperazine byproducts. However, a very large excess can complicate the purification process.
-
Solvent Choice: The choice of solvent is critical. Dimethylformamide (DMF) is a commonly used solvent for this reaction.[1] The solvent should be anhydrous, as the presence of water can lead to side reactions.
-
Base: A base, such as sodium bicarbonate (NaHCO3), is typically added to neutralize the hydrogen fluoride (HF) formed during the reaction, which can otherwise protonate the piperazine and reduce its nucleophilicity.[1]
Question 2: I am observing the formation of significant amounts of impurities. What are the likely side products and how can I minimize them?
Answer: Several side products can form during the synthesis of this compound. The most common include:
-
Disubstituted Piperazine: This impurity arises from the reaction of two molecules of the fluoroquinolone core with one molecule of piperazine. Using a molar excess of piperazine can help to minimize the formation of this byproduct.
-
Positional Isomers: Although the fluorine at C-10 is more activated towards nucleophilic substitution, reaction at the C-9 position can occur to a lesser extent, leading to the formation of a positional isomer.
-
Degradation Products: At elevated temperatures, the quinolone core can be susceptible to degradation. Monitoring the reaction temperature and time is crucial to limit the formation of these impurities.
Troubleshooting Table for Synthesis
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Monitor reaction progress by TLC and ensure sufficient reaction time. |
| Suboptimal temperature | Optimize the reaction temperature. Start with the reported conditions and adjust as needed. | |
| Degradation of product | Avoid excessive heating or prolonged reaction times. | |
| High Impurity Levels | Formation of disubstituted piperazine | Use a molar excess of piperazine (e.g., 2-4 equivalents). |
| Presence of positional isomers | While difficult to eliminate completely, purification by chromatography can separate these isomers. | |
| Starting material impurities | Ensure the purity of the starting fluoroquinolone and piperazine. |
Purification Troubleshooting
Question 3: I am having difficulty crystallizing this compound. It either oils out or the recovery is very low.
Answer: Crystallization can be a challenging step in the purification process. Common issues and their solutions include:
-
Oiling Out: This occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to the compound's low melting point relative to the boiling point of the solvent, or the presence of impurities that depress the melting point.
-
Solution: Try using a solvent system with a lower boiling point. A mixture of methanol and chloroform (e.g., 9:1 v/v) has been reported to be effective for the crystallization of this compound derivatives.[1] You can also try adding a co-solvent in which the compound is less soluble to induce precipitation at a lower temperature.
-
-
Low Recovery: This can be caused by the high solubility of the compound in the crystallization solvent, even at low temperatures.
-
Solution: Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled to maximize precipitation. You can also consider adding an anti-solvent (a solvent in which the compound is poorly soluble) to the solution to increase the yield.
-
Question 4: My purified this compound still shows impurities by HPLC analysis. What are my options?
Answer: If crystallization does not provide the desired purity, chromatographic methods are the next step.
-
Column Chromatography: Silica gel column chromatography can be an effective method for separating this compound from closely related impurities. A solvent system of dichloromethane and methanol is often a good starting point for elution.
-
Preparative HPLC: For obtaining very high purity material, preparative reverse-phase HPLC can be employed. This method offers high resolution and can separate even minor impurities.
Troubleshooting Table for Purification
| Issue | Possible Cause | Recommended Solution |
| Oiling Out During Crystallization | Compound melting in the hot solvent | Use a lower boiling point solvent or a solvent mixture. |
| Presence of impurities | Pre-purify the crude material by a quick filtration through a small plug of silica gel. | |
| Low Crystal Yield | High solubility in the chosen solvent | Minimize the volume of hot solvent used. Cool the solution thoroughly. |
| Premature filtration | Ensure crystallization is complete before filtering. | |
| Persistent Impurities after Crystallization | Co-crystallization of impurities | Recrystallize from a different solvent system. |
| Impurities have similar solubility | Employ column chromatography or preparative HPLC for further purification. |
Experimental Protocols
Synthesis of N-Desmethyl Levofloxacin
This protocol is based on a known method for the synthesis of N-desmethyl levofloxacin.[1]
Materials:
-
(S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid
-
Piperazine
-
Sodium Bicarbonate (NaHCO3)
-
Dimethylformamide (DMF), anhydrous
-
Methanol
-
Chloroform
Procedure:
-
To a solution of (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid (1 equivalent) in anhydrous DMF, add piperazine (2-4 equivalents) and sodium bicarbonate (2 equivalents).
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) and monitor the progress of the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water.
-
Collect the resulting precipitate by filtration and wash it with water.
-
Dry the crude product under vacuum.
Purification of N-Desmethyl Levofloxacin by Crystallization
Procedure:
-
Dissolve the crude N-Desmethyl Levofloxacin in a minimal amount of a hot mixture of methanol and chloroform (e.g., 9:1 v/v).
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Data Presentation
Table 1: Typical HPLC Purity Analysis of this compound
| Peak No. | Compound Name | Retention Time (min) | Relative Retention Time (RRT) | Area % |
| 1 | This compound | 11.26 | 0.49 | >99.0 |
| 2 | Levofloxacin | 23.06 | 1.00 | <0.5 |
| 3 | Disubstituted Piperazine Impurity | Varies | Varies | <0.2 |
| 4 | Unidentified Impurities | Varies | Varies | <0.3 |
Note: Retention times and RRTs are approximate and can vary depending on the specific HPLC method used.[4]
Mandatory Visualization
Synthesis Workflow
Caption: A generalized workflow for the synthesis of crude this compound.
Purification Workflow
Caption: A typical workflow for the purification of this compound by crystallization.
Logical Relationship of Key Synthesis Parameters
Caption: Logical relationship between key parameters in the synthesis and purification process.
References
Technical Support Center: Overcoming Solubility Challenges of Desmethyl Levofloxacin
Welcome to the technical support center for Desmethyl Levofloxacin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues encountered during experiments with this compound in aqueous solutions. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.
Troubleshooting Guide
Problem: My this compound is not dissolving in my aqueous buffer.
| Potential Cause | Troubleshooting Steps |
| pH of the solution is near the isoelectric point (pI) of this compound. | This compound is an amphoteric molecule, meaning it has both acidic and basic functional groups. Its solubility is lowest at its isoelectric point and increases at pH values above or below this point. The predicted pKa values for this compound are approximately 5.38 (acidic) and 8.73 (basic).[1] The minimum solubility will be in the pH range between these values. Solution: Adjust the pH of your aqueous solution. For acidic conditions (pH < 5.38), the molecule will be protonated and more soluble. For basic conditions (pH > 8.73), the molecule will be deprotonated and more soluble.[2][3] |
| Insufficient time or agitation for dissolution. | Dissolution can be a slow process, especially for poorly soluble compounds. Solution: Ensure adequate stirring or agitation and allow sufficient time for the solution to reach equilibrium. This can range from a few hours to 24 hours or more. |
| The concentration of this compound exceeds its solubility limit at the given conditions. | Even with pH adjustment, there is a maximum concentration that can be achieved. Solution: Review the expected solubility at your experimental pH. You may need to reduce the concentration of this compound or employ a solubility enhancement technique. |
| Precipitation occurs after initial dissolution. | This can happen if a supersaturated solution is formed, which is thermodynamically unstable. This is common when using co-solvents followed by dilution in an aqueous buffer. Solution: Consider using a stabilizing agent or a different solubility enhancement method like complexation with cyclodextrins or creating a solid dispersion. |
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: How can I determine the pH-solubility profile of my specific batch of this compound?
A2: You can experimentally determine the pH-solubility profile by following a standard laboratory protocol. A detailed methodology is provided in the "Experimental Protocols" section below. This involves preparing a series of buffered solutions at different pH values, adding an excess of this compound, allowing it to equilibrate, and then measuring the concentration of the dissolved compound.[5]
Q3: What are the most common techniques to enhance the aqueous solubility of this compound?
A3: Several techniques can be employed to improve the solubility of poorly soluble drugs like this compound.[6] The most common and effective methods include:
-
pH Adjustment: As discussed, moving the pH away from the isoelectric point can significantly increase solubility.[2]
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) can increase the solubility.[5]
-
Complexation: Forming an inclusion complex with cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) can enhance aqueous solubility.[7][8]
-
Solid Dispersion: Dispersing this compound in a hydrophilic carrier at a solid state can improve its dissolution rate and solubility.[9]
Q4: Will using a co-solvent affect my downstream experiments?
A4: Yes, it is important to consider the potential impact of the co-solvent on your experimental system. Organic solvents can affect cell viability, enzyme activity, and other biological assays. It is crucial to run appropriate vehicle controls in your experiments to account for any effects of the co-solvent itself.
Q5: How do I choose the right cyclodextrin for complexation?
A5: The choice of cyclodextrin depends on the size and shape of the drug molecule and the desired properties of the complex. For fluoroquinolones like Levofloxacin, β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) have been shown to be effective.[7][10] It is recommended to perform screening experiments with different cyclodextrins and at various molar ratios to find the optimal conditions.
Data Presentation
The following tables summarize relevant solubility data for this compound and its parent compound, Levofloxacin, to provide a baseline for your experiments.
Table 1: Solubility of this compound (Hydrochloride) in Various Solvents
| Solvent | Solubility |
| PBS (pH 7.2) | ~5 mg/mL |
| Dimethylformamide (DMF) | ~30 mg/mL |
| Dimethyl sulfoxide (DMSO) | ~25 mg/mL |
| Ethanol | ~1 mg/mL |
Data compiled from supplier information.
Table 2: pH-Dependent Solubility of Levofloxacin Hemihydrate
| pH | Solubility (mg/mL) |
| 3.0 | 70.66 ± 0.43 |
| 4.0 | 65.40 ± 0.56 |
| 5.0 | 57.55 ± 0.32 |
| 6.0 | 51.07 ± 0.44 |
| 7.0 | 49.66 ± 0.17 |
| 8.0 | 44.39 ± 0.18 |
Data from a study on the pH-solubility profile of Levofloxacin hemihydrate, demonstrating increased solubility at lower pH.[2][11] A similar trend is expected for this compound.
Experimental Protocols
1. Determination of pH-Solubility Profile
Objective: To determine the equilibrium solubility of this compound across a range of pH values.
Methodology:
-
Prepare a series of aqueous buffer solutions with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Add an excess amount of this compound powder to a known volume of each buffer solution in separate sealed vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, visually confirm the presence of undissolved solid material in each vial.
-
Filter the samples using a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[12]
2. Solubility Enhancement using Cyclodextrin Inclusion Complexation (Kneading Method)
Objective: To prepare an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.
Methodology:
-
Select a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).
-
Weigh this compound and the cyclodextrin in a specific molar ratio (e.g., 1:1 or 1:2).
-
Triturate the powders together in a mortar.
-
Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to the powder mixture to form a thick paste.
-
Knead the paste thoroughly for a specified time (e.g., 30-60 minutes).
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
Determine the aqueous solubility of the prepared complex and compare it to that of the uncomplexed drug.
3. Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate and solubility.
Methodology:
-
Select a suitable hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30, polyethylene glycol (PEG) 6000).
-
Choose a volatile solvent in which both this compound and the carrier are soluble (e.g., methanol, ethanol).
-
Dissolve this compound and the carrier in the chosen solvent at a specific weight ratio (e.g., 1:1, 1:5).
-
Evaporate the solvent under controlled conditions, for instance, using a rotary evaporator.
-
Further dry the resulting solid mass under a vacuum to remove any residual solvent.
-
The dried solid dispersion can be sieved to obtain a uniform particle size.
-
Evaluate the dissolution characteristics of the solid dispersion in an aqueous medium.[9]
Visualizations
Caption: A workflow for addressing the poor solubility of this compound.
Caption: The relationship between pH and the solubility of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 3. researchgate.net [researchgate.net]
- 4. Levofloxacin | C18H20FN3O4 | CID 149096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate | Pharmacy Education [pharmacyeducation.fip.org]
- 12. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]
Technical Support Center: Stability-Indicating HPLC Method for Levofloxacin and Its Impurities
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability-indicating HPLC method for levofloxacin and its impurities. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to assist in overcoming common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for the mobile phase in a reversed-phase HPLC analysis of levofloxacin?
A common mobile phase for levofloxacin analysis is a combination of an acidic aqueous buffer and an organic modifier. A good starting point is a mixture of a phosphate or acetate buffer with a pH between 2.5 and 4.0, and either acetonitrile or methanol. A typical ratio is approximately 85:15 (v/v) of aqueous buffer to organic modifier.[1] The acidic pH helps to ensure consistent ionization of the amphoteric levofloxacin molecule, which improves peak shape and retention.[1]
Q2: Which type of HPLC column is most suitable for levofloxacin analysis?
C18 columns are the most commonly used stationary phases for analyzing levofloxacin and its impurities.[1] These columns offer good retention and separation. Standard column dimensions are often 250 mm x 4.6 mm with 5 µm particles, though shorter columns with smaller particles can be used for faster analysis times.[1][2][3]
Q3: What is the optimal UV detection wavelength for levofloxacin?
Levofloxacin exhibits a UV absorbance maximum at approximately 294 nm, which is generally the best wavelength for achieving high sensitivity.[1][4] Other wavelengths, such as 275 nm and 292 nm, have also been used successfully.[1][5] For enhanced sensitivity and specificity, fluorescence detection can be employed with excitation and emission wavelengths around 292 nm and 494 nm, respectively.[1]
Q4: How does the pH of the mobile phase impact the analysis of levofloxacin?
The pH of the mobile phase is a critical parameter because levofloxacin has pKa values of approximately 6.2 (carboxylic acid) and 8.2 (piperazinyl group).[1] By operating at a pH well below the pKa of the carboxylic acid group (e.g., pH 2.5-3.5), its ionization is suppressed. This leads to better retention on a reversed-phase column and improved peak symmetry.[1]
Experimental Protocols
A stability-indicating HPLC method was developed and validated for the determination of levofloxacin in the presence of its impurities and degradation products. Significant degradation of levofloxacin is observed under oxidative and acidic stress conditions.[2][4] The degradation pathways can involve demethylation, defluorination, decarboxylation, deamination, and hydroxylation.[6][7][8]
Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | Cosmosil C18 (250mm x 4.6mm, 5µm)[2] or Inertsil ODS-3V C18 (250mm x 4.6mm, 5µ)[3][9] |
| Mobile Phase | Buffer and Methanol (68:32 v/v)[2] or Ammonium Acetate/Cupric Sulfate/L-Isoleucine Buffer and Methanol (70:30 v/v)[3] |
| Flow Rate | 0.7 mL/min[3] to 1.0 mL/min[9] |
| Injection Volume | 25 µL[3] |
| Column Temperature | 42°C[3] |
| Detection | UV at 294 nm[4] or 340 nm[3] |
Method Validation Summary
The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[2][4]
| Validation Parameter | Typical Results |
| Linearity | Correlation coefficient (r²) > 0.999[10] |
| Accuracy (% Recovery) | 98.0% to 102.0%[3] |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | S/N ratio of 2:1 to 3.4:1[3] |
| Limit of Quantification (LOQ) | S/N ratio of 9:1 to 11.4:1[3] |
| Specificity | No interference from placebo, impurities, or degradation products.[2] Resolution between levofloxacin and its nearest eluting impurity should be > 2.0.[2] |
Troubleshooting Guide
Caption: Troubleshooting common HPLC issues for levofloxacin analysis.
Problem: Peak Tailing
-
Cause: Secondary interactions between the basic piperazinyl group of levofloxacin and acidic silanol groups on the silica-based column packing.[1]
-
Solution:
-
Adjust Mobile Phase pH: Lower the pH of the mobile phase to around 2.5-3.0 to ensure the complete protonation of the piperazinyl group.[1]
-
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to block the active silanol sites.[1]
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize the number of free silanol groups.[1]
-
Problem: Peak Fronting
-
Cause:
-
Solution:
Problem: Poor Resolution
-
Cause: Inadequate separation between levofloxacin and its impurities or degradation products.
-
Solution:
-
Optimize Organic Modifier Percentage: Adjust the ratio of the organic solvent (acetonitrile or methanol) in the mobile phase. A lower percentage of the organic modifier will generally increase retention and may improve resolution.[1]
-
Change Organic Modifier: If using methanol, try switching to acetonitrile, or vice versa, as these solvents have different selectivities.[1]
-
Adjust pH: Small changes in the mobile phase pH can alter the selectivity between levofloxacin and its related substances.[1]
-
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of levofloxacin.
References
- 1. benchchem.com [benchchem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. caribjscitech.com [caribjscitech.com]
- 4. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. deswater.com [deswater.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. abap.co.in [abap.co.in]
- 10. researchgate.net [researchgate.net]
minimizing the formation of Desmethyl Levofloxacin during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of Desmethyl Levofloxacin during the synthesis of Levofloxacin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
A1: this compound is a known process-related impurity and a metabolite of Levofloxacin. It is structurally similar to Levofloxacin but lacks the methyl group on the piperazine ring. The presence of this impurity is a critical quality attribute that needs to be controlled within acceptable limits as per pharmacopeial standards to ensure the safety and efficacy of the final drug product.
Q2: What are the primary causes for the formation of this compound during synthesis?
A2: The formation of this compound can be attributed to two main factors:
-
Presence of Piperazine Impurity: The primary raw material, N-methylpiperazine, may contain piperazine as an impurity. Piperazine can react with the Levofloxacin carboxylic acid precursor in the same manner as N-methylpiperazine, leading to the direct formation of this compound.
-
In-situ Demethylation: Demethylation of the N-methylpiperazine moiety of either the N-methylpiperazine reactant or the formed Levofloxacin can occur under certain reaction conditions, particularly at elevated temperatures or in the presence of certain reagents that can facilitate de-alkylation. Oxidative degradation of the N-methylpiperazine ring has also been suggested as a potential pathway.
Q3: How can I detect and quantify the amount of this compound in my sample?
A3: The most common and reliable analytical methods for the detection and quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques can effectively separate this compound from Levofloxacin and other related impurities, allowing for accurate quantification.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Levofloxacin, leading to the formation of the this compound impurity.
| Issue | Potential Cause | Recommended Action |
| High levels of this compound detected in the crude product. | 1. Contaminated N-methylpiperazine: The N-methylpiperazine starting material may contain significant amounts of piperazine. | 1. Quality Control of Starting Materials: Analyze the purity of the incoming N-methylpiperazine raw material using a validated analytical method (e.g., GC-MS or HPLC) to quantify the level of piperazine impurity. Use N-methylpiperazine with the lowest possible piperazine content. |
| 2. Harsh Reaction Conditions: High reaction temperatures and prolonged reaction times can promote the demethylation of N-methylpiperazine or Levofloxacin. | 2. Optimize Reaction Parameters: * Temperature: Maintain the reaction temperature within the recommended range (e.g., 80-110°C). Avoid localized overheating.[1][2] * Reaction Time: Monitor the reaction progress using in-process controls (e.g., HPLC) to determine the optimal reaction time and avoid unnecessarily long reaction durations. | |
| 3. Inappropriate Solvent or Base: The choice of solvent and base can influence the reaction pathway and the formation of side products. | 3. Solvent and Base Selection: * Solvent: Dimethyl sulfoxide (DMSO) is a commonly used solvent.[2] The use of a mixed solvent system, such as DMSO and water, may be beneficial.[1] * Base: An inorganic base like sodium hydroxide or potassium hydroxide can be used to neutralize the hydrogen fluoride generated during the reaction.[1] The choice and amount of base should be carefully optimized. | |
| This compound levels remain high after initial purification. | 1. Ineffective Purification Method: The chosen crystallization or purification technique may not be efficient in removing this compound. | 1. Optimize Purification Protocol: * Solvent System for Crystallization: Utilize a solvent system known to be effective for removing this impurity, such as a mixture of acetonitrile and water (e.g., 99:1 v/v). * Use of Antioxidants: The addition of an antioxidant, such as sodium metabisulfite, during crystallization has been shown to reduce the levels of this compound.[3] |
| 2. Co-crystallization: this compound may co-crystallize with the Levofloxacin product, making its removal difficult. | 2. Recrystallization: Perform multiple recrystallization steps if necessary. Carefully control the cooling rate during crystallization to promote the formation of pure Levofloxacin crystals. |
Experimental Protocols
Protocol 1: Synthesis of Levofloxacin
This protocol is a general representation of a common synthetic route. Optimization of specific parameters is recommended for each laboratory setup.
Materials:
-
(S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1]benzoxazine-6-carboxylic acid (Levofloxacin carboxylic acid)
-
N-methylpiperazine (high purity)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Sodium hydroxide
Procedure:
-
In a suitable reaction vessel, charge Levofloxacin carboxylic acid, N-methylpiperazine, water, and DMSO.
-
With stirring, add sodium hydroxide.
-
Heat the reaction mixture to 90-110°C and maintain for 6-10 hours, monitoring the reaction progress by HPLC.[1]
-
After the reaction is complete, remove N-methylpiperazine and water under reduced pressure at 90-110°C.
-
Filter the hot solution to remove inorganic salts.
-
To the filtrate, add water to induce crystallization.
-
Cool the mixture to 0-5°C and stir for a sufficient time to ensure complete crystallization.
-
Filter the solid product, wash with a suitable solvent (e.g., ethanol), and dry under vacuum to obtain crude Levofloxacin.
Protocol 2: Purification of Crude Levofloxacin by Crystallization
Materials:
-
Crude Levofloxacin
-
Acetonitrile (ACN)
-
Deionized Water
-
Sodium metabisulfite (optional antioxidant)
Procedure:
-
Suspend the crude Levofloxacin in a mixture of acetonitrile and water (e.g., 99:1 v/v).
-
If using an antioxidant, add a small amount of sodium metabisulfite.
-
Heat the mixture to reflux with stirring until all the solid dissolves.
-
Hot filter the solution to remove any insoluble particles.
-
Allow the solution to cool slowly to room temperature, and then further cool to 0-5°C to maximize crystallization.
-
Filter the purified Levofloxacin crystals, wash with cold acetonitrile, and dry under vacuum.
Data Presentation
Table 1: Impact of Purification on this compound Levels
| Sample | Purification Method | This compound Content (%) | Reference |
| Crude Levofloxacin | - | 0.30 | |
| Purified Levofloxacin | Crystallization from ACN:H₂O (99:1) with Sodium Metabisulfite | ~0.20 (one-third less than crude) | [3] |
Visualizations
Caption: Levofloxacin synthesis pathway and potential routes for this compound formation.
Caption: Troubleshooting workflow for minimizing this compound.
References
Technical Support Center: Optimizing LC-MS/MS for Desmethyl Levofloxacin Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Desmethyl Levofloxacin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
Issue: No or Low Signal Intensity
-
Question: I am not seeing a peak for this compound, or the signal is very weak. What should I check?
-
Answer: A lack of or weak signal can stem from several factors. Follow this troubleshooting workflow:
Figure 1: Troubleshooting workflow for no or low signal intensity.
Step-by-Step Checks:
-
Mass Spectrometer Parameters:
-
Ion Source: Ensure the ion source is clean and the electrospray capillary is positioned correctly.[1] Buildup can lead to signal degradation.
-
Gas Supplies: Verify that the nitrogen, helium, and argon gas pressures are at the required levels.[1]
-
Mass Transitions (MRM): Double-check that the correct precursor and product ion m/z values for this compound are entered in your acquisition method.[2][3]
-
-
Liquid Chromatography Parameters:
-
Mobile Phase: Confirm the correct composition and pH of your mobile phases.[4] Use high-quality, filtered solvents.[1]
-
Column: Assess the column for contamination or degradation, which can cause peak distortion or loss of retention.[4]
-
Injection System: Ensure the correct injection volume is used and that the sample is being properly aspirated.[5]
-
-
Sample Preparation:
-
Issue: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Question: My chromatogram shows tailing, fronting, or split peaks for this compound. What could be the cause?
-
Answer: Poor peak shape is often related to issues with the chromatography.
Figure 2: Common causes of poor peak shape.
Potential Causes and Solutions:
-
Column Issues: Contamination or degradation of the analytical column is a common culprit.[4] Try flushing the column or replacing it if necessary.
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of this compound and lead to poor peak shape.
-
Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
System Dead Volume: Excessive tubing length or poor connections can introduce dead volume, leading to peak broadening.
-
Issue: Retention Time Shifts
-
Question: The retention time for this compound is inconsistent between injections. How can I stabilize it?
-
Answer: Retention time shifts can be caused by several factors related to the LC system.[4]
-
Mobile Phase Composition: Inaccurate mobile phase preparation or degradation of buffers can alter retention times.[4]
-
Flow Rate Fluctuations: Check for pressure fluctuations, which may indicate a leak or a problem with the pump.[5][7]
-
Column Temperature: Ensure the column oven is maintaining a stable temperature.
-
Column Equilibration: Make sure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for this compound?
A1: The selection of precursor and product ions is critical for sensitive and specific detection. Based on published data, the following mass transitions are recommended:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| This compound | 348.1 | 310.1 | [2] |
| This compound | 348.2 | 304.2 | [3] |
| This compound-d8 (Internal Standard) | 356.2 | 318.2 | [2][3] |
Q2: What are typical starting LC conditions for this compound analysis?
A2: A reverse-phase chromatographic separation is commonly used. Here is a typical starting point, which should be optimized for your specific application:
| Parameter | Recommended Condition |
| Column | C18 (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Start with a low percentage of B, ramp up to elute the analyte, then return to initial conditions. |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
These parameters are based on a published method and may require further optimization.[8]
Q3: What sample preparation technique is recommended for this compound in biological matrices?
A3: Protein precipitation is a common and effective method for preparing biological samples like serum for the analysis of this compound.[9][10] This technique is relatively simple and fast. Solid-phase extraction (SPE) can also be used for cleaner extracts, which may be necessary to minimize matrix effects.
Q4: How can I perform system suitability tests for my LC-MS/MS system?
A4: Before running a batch of samples, it is crucial to perform a system suitability test (SST) to ensure the system is performing correctly.
-
Procedure: Inject a standard solution of this compound multiple times (e.g., 5-6 injections).
-
Evaluation: Assess the following parameters:
-
Peak Area Precision: The relative standard deviation (RSD) of the peak areas should be within an acceptable range (e.g., <15%).
-
Retention Time Precision: The RSD of the retention times should be very low (e.g., <2%).
-
Peak Shape: The peak should be symmetrical with a tailing factor close to 1.
-
-
Failure: If the SST fails, it indicates a problem with the LC-MS/MS system that needs to be addressed before analyzing samples.[7]
Q5: What are the key validation parameters to consider when developing a bioanalytical method for this compound?
A5: According to regulatory guidance, the following parameters should be evaluated during method validation:
-
Selectivity and Specificity
-
Sensitivity (Lower Limit of Quantification, LLOQ)
-
Calibration Curve (Linearity)
-
Accuracy and Precision
-
Recovery
-
Stability of the analyte in the biological matrix
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
Pipette 100 µL of the sample (e.g., serum) into a microcentrifuge tube.
-
Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol containing an internal standard).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS System Operation
-
System Initialization: Ensure the LC and MS systems are properly initialized and vacuum levels are stable.
-
Mobile Phase Preparation: Prepare fresh mobile phases and degas them thoroughly.
-
Column Equilibration: Equilibrate the analytical column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.
-
Method Loading: Load the appropriate acquisition method with the correct MRM transitions and chromatographic parameters for this compound.
-
Sequence Setup: Create a sequence including system suitability injections, calibration standards, quality control samples, and unknown samples.
-
Sequence Start: Begin the sequence run.
-
Data Review: After the run is complete, process the data to determine the concentrations of this compound in the samples.
References
- 1. zefsci.com [zefsci.com]
- 2. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 3. This compound-d8 Hydrochloride | 1217677-38-7 | Benchchem [benchchem.com]
- 4. zefsci.com [zefsci.com]
- 5. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 6. simbecorion.com [simbecorion.com]
- 7. myadlm.org [myadlm.org]
- 8. frontiersin.org [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
addressing matrix effects in bioanalysis of Desmethyl Levofloxacin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the bioanalysis of desmethyl levofloxacin.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental analysis of this compound, with a focus on identifying and mitigating matrix effects.
| Issue (Question) | Potential Cause & Explanation | Recommended Solution(s) |
| Why am I observing poor reproducibility and accuracy in my results? | Matrix Effects: Co-eluting endogenous or exogenous components from the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound and its internal standard in the mass spectrometer, leading to ion suppression or enhancement. This directly impacts the accuracy and precision of quantification.[1] | - Optimize Sample Preparation: Employ more rigorous sample clean-up techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances. Protein precipitation is a simpler but potentially less clean method.[2] - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound (e.g., desmethyl-levofloxacin-2H8) is the most effective way to compensate for matrix effects, as it will experience similar ionization suppression or enhancement as the analyte.[3][4] - Chromatographic Separation: Modify the HPLC/UPLC gradient, column chemistry, or mobile phase composition to better separate this compound from matrix components.[5] |
| My signal intensity for this compound is unexpectedly low, even at higher concentrations. | Ion Suppression: This is a common matrix effect where other compounds in the sample reduce the ionization efficiency of the analyte. Phospholipids are common culprits in plasma samples. | - Post-Column Infusion Experiment: Perform a post-column infusion of a standard solution of this compound while injecting a blank matrix extract. A dip in the baseline signal at the retention time of interfering components will confirm ion suppression. - Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening ion suppression.[6] However, ensure the diluted concentration is still above the lower limit of quantification (LLOQ). |
| I'm seeing signal enhancement, leading to an overestimation of my analyte concentration. | Ion Enhancement: Less common than suppression, this occurs when co-eluting compounds increase the ionization efficiency of this compound. | - Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for consistent enhancement effects. - Re-evaluate Internal Standard: Ensure the chosen internal standard has a similar ionization response to this compound under the observed conditions. A SIL-IS is highly recommended.[3][4] |
| How can I quantitatively assess the extent of matrix effects in my assay? | Quantitative Assessment: It is crucial to quantify matrix effects during method validation to ensure the reliability of the bioanalytical data. | - Post-Extraction Spike Method: Compare the peak area of this compound in a spiked blank matrix extract to the peak area of a pure standard solution at the same concentration. The ratio of these areas indicates the matrix factor. A value less than 1 indicates suppression, and a value greater than 1 indicates enhancement. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in the bioanalysis of this compound?
A1: The most common sources include endogenous components of the biological matrix such as phospholipids, salts, and urea, as well as exogenous substances like anticoagulants (e.g., EDTA, heparin), and co-administered drugs.[7][8]
Q2: What is the best sample preparation technique to minimize matrix effects for this compound?
A2: While protein precipitation is a rapid and simple method, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components and reducing matrix effects.[2] The choice of method will depend on the required sensitivity and the complexity of the matrix.
Q3: Is a stable isotope-labeled internal standard (SIL-IS) for this compound necessary?
A3: Highly recommended. A SIL-IS, such as desmethyl-levofloxacin-2H8, is the gold standard for compensating for matrix effects in LC-MS/MS bioanalysis.[3][4] Because it has nearly identical chemical and physical properties to this compound, it co-elutes and experiences the same degree of ionization suppression or enhancement, leading to more accurate and precise quantification.
Q4: Can I use a SIL-IS for levofloxacin to correct for matrix effects on this compound?
A4: While better than a non-related internal standard, it is not ideal. This compound and levofloxacin may have slightly different retention times and ionization efficiencies, meaning they might not experience the exact same matrix effects. For the most accurate results, a dedicated SIL-IS for this compound should be used.[3][4]
Q5: How can I modify my chromatographic method to reduce matrix effects?
A5: You can try using a longer chromatographic run time to better separate this compound from early-eluting matrix components.[5] Additionally, experimenting with different mobile phase compositions (e.g., adjusting the organic solvent ratio or pH) or using a different column chemistry (e.g., a sub-2 µm particle size column for better resolution) can improve separation and minimize co-elution with interfering substances.
Quantitative Data Summary
The following tables summarize quantitative data from a validated LC-MS/MS method for the simultaneous determination of levofloxacin and this compound in human serum.[3][4]
Table 1: Method Validation Parameters
| Parameter | Levofloxacin | This compound |
| Linearity Range (mg/L) | 0.10 - 5.00 | 0.10 - 4.99 |
| Correlation Coefficient (R²) | 0.999 | 0.998 |
| Lower Limit of Quantification (LLOQ) (mg/L) | 0.10 | 0.10 |
| Within-Day Precision (%CV) | 1.4 - 2.4 | 1.5 - 5.0 |
| Between-Day Precision (%CV) | 3.6 - 4.1 | 0.0 - 3.3 |
| Accuracy (% Bias) | 0.1 - 12.7 | 0.2 - 15.6 |
Table 2: Matrix Effect and Recovery Data
| Analyte | Internal Standard | Matrix Effect (%) | Recovery (%) | Total Process Efficiency (%) |
| Levofloxacin | Levofloxacin-¹³C₂H₃ | 95.8 | 98.2 | 94.1 |
| This compound | Desmethyl-levofloxacin-²H₈ | 97.2 | 99.5 | 96.7 |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of this compound in Human Serum[3][4]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human serum in a polypropylene tube, add 750 µL of a precipitating reagent containing the internal standards (0.2 mg/L each of levofloxacin-¹³C₂H₃ and desmethyl-levofloxacin-²H₈ in an acetonitrile/aqueous buffer mixture).
-
Vortex the mixture for 1 minute.
-
Centrifuge for 5 minutes at 10,000 rpm.
-
Inject 2 µL of the supernatant into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
HPLC System: Coupled to a triple quadrupole mass spectrometer.
-
Mobile Phase: A gradient elution using ultra-pure water, acetonitrile, and an aqueous buffer (containing ammonium acetate, acetic acid, and trifluoroacetic acid).
-
Column: A suitable reversed-phase column (e.g., C18).
-
Run Time: Approximately 2.5 minutes.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Selected Reaction Monitoring (SRM).
-
SRM Transitions:
-
This compound: m/z 348.2 → 304.2
-
Desmethyl-levofloxacin-²H₈ (IS): m/z 356.2 → 318.2
-
Levofloxacin: m/z 362.1 → 318.1
-
Levofloxacin-¹³C₂H₃ (IS): m/z 365.1 → 321.1
-
Visualizations
Caption: Experimental workflow for the bioanalysis of this compound.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 4. researchgate.net [researchgate.net]
- 5. syncsci.com [syncsci.com]
- 6. Simultaneous quantification of levofloxacin, pefloxacin, ciprofloxacin and moxifloxacin in microvolumes of human plasma using high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
method robustness testing for Desmethyl Levofloxacin analysis
Of course. Here is a technical support center guide for method robustness testing in the analysis of Desmethyl Levofloxacin.
Technical Support Center: this compound Analysis
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting method robustness testing for the analysis of this compound, a known impurity and metabolite of Levofloxacin.
Frequently Asked Questions (FAQs)
Q1: What is method robustness and why is it critical for this compound analysis?
A1: Method robustness is the ability of an analytical procedure to remain unaffected by small, deliberate variations in method parameters.[1] It provides an indication of the method's reliability during normal usage.[1][2] For this compound, which is often analyzed as a related substance or impurity at low levels, robustness is critical to ensure that minor variations in day-to-day operations (e.g., different analysts, instruments, or reagent lots) do not lead to inaccurate quantification or false out-of-specification results.[2][3]
Q2: Which parameters should be evaluated during robustness testing for a this compound HPLC method?
A2: According to International Council for Harmonisation (ICH) guidelines, typical variations to assess during a robustness study for an HPLC method include:
-
Mobile Phase pH: Varying the pH by ±0.2 units is a common practice.[4] The retention of Levofloxacin and its impurities is often sensitive to pH changes.[5][6]
-
Mobile Phase Composition: Altering the ratio of organic modifier to aqueous buffer (e.g., ±2%).[7]
-
Column Temperature: Changing the column oven temperature by ±5°C.[8][9]
-
Flow Rate: Adjusting the flow rate by ±10% of the nominal value.[4][8][10]
-
Wavelength: Varying the detection wavelength by ±2 nm.[4]
-
Different columns (e.g., different lots or manufacturers).
-
Different instruments.
Q3: My this compound peak retention time is shifting between runs. What are the likely causes?
A3: Retention time variability is a common issue that can often be traced back to the following:
-
Mobile Phase pH Instability: Levofloxacin and its analogs have ionizable groups, making their retention on a reversed-phase column highly dependent on the mobile phase pH.[6] Ensure the buffer is prepared accurately and has sufficient buffering capacity.
-
Inconsistent Mobile Phase Composition: Errors in preparing the mobile phase or issues with the HPLC pump's mixing performance can cause shifts.[11][12]
-
Column Temperature Fluctuations: Inadequate column thermostatting can lead to erratic retention times, as retention in reversed-phase HPLC is temperature-dependent.[13][14]
-
Flow Rate Inaccuracy: Leaks in the system or a malfunctioning pump can cause the flow rate to deviate from the setpoint.[11]
-
Insufficient Column Equilibration: The column may not have been properly equilibrated with the mobile phase before starting the analytical run.[13]
Q4: I'm seeing poor resolution between the main Levofloxacin peak and the this compound peak. How can I improve it?
A4: Poor resolution can compromise accurate quantification. To improve it, consider the following:
-
Optimize Mobile Phase Composition: Adjusting the percentage of the organic modifier (e.g., acetonitrile or methanol) is the most common first step. Reducing the organic content generally increases retention and can improve the separation between closely eluting peaks.[15]
-
Adjust Mobile Phase pH: Small changes in pH can alter the ionization state of the analytes, potentially improving selectivity and resolution.[15]
-
Change the Organic Modifier: Switching from methanol to acetonitrile (or vice versa) can alter selectivity due to different solvent properties.
-
Lower the Flow Rate: Reducing the flow rate can sometimes increase column efficiency and improve resolution, though it will lengthen the run time.
-
Select a Different Column: If mobile phase optimization fails, a column with a different stationary phase chemistry (e.g., C8, Phenyl) or a higher efficiency (smaller particle size) may be required.[8]
Q5: What are the typical acceptance criteria for a robustness study?
A5: While specific criteria should be defined in the validation protocol, typical acceptance criteria for system suitability parameters (SST) during a robustness study include:
-
Resolution (Rs): The resolution between Levofloxacin and this compound should remain greater than a predefined value, often ≥ 2.0.[9]
-
Tailing Factor (T): The tailing factor for both peaks should ideally be ≤ 2.0.[9]
-
Relative Standard Deviation (%RSD): The %RSD for replicate injections of the standard solution should not exceed a specified limit (e.g., NMT 2.0% for peak area).[10][16]
-
Retention Time (%RSD): The variation in retention time should be minimal.[9]
Troubleshooting Guide
This table provides quick solutions to common problems encountered during the analysis of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Drifting Retention Times | 1. Inadequate column equilibration. 2. Unstable column temperature. 3. Mobile phase composition changing over time (e.g., evaporation of organic solvent). | 1. Increase column equilibration time before injection.[13] 2. Use a thermostatted column compartment and ensure it is functioning correctly.[13] 3. Prepare fresh mobile phase daily and keep reservoir bottles capped. |
| Peak Tailing | 1. Secondary interactions between the basic piperazinyl group and acidic residual silanols on the column.[15] 2. Column contamination or degradation. | 1. Adjust mobile phase pH to be more acidic (e.g., 2.5-3.5) to protonate the analyte.[15] 2. Add a competing base like triethylamine (TEA) to the mobile phase.[5] 3. Use a high-quality, end-capped column.[15] 4. Flush the column or replace it if it is old. |
| Poor Resolution | 1. Mobile phase is too "strong" (high organic content). 2. Suboptimal mobile phase pH. 3. Column has lost efficiency. | 1. Decrease the percentage of the organic modifier in the mobile phase.[15] 2. Perform a pH optimization study around the pKa values of the analytes.[6] 3. Replace the analytical column. |
| High System Backpressure | 1. Obstruction in the HPLC system (e.g., tubing, inline filter). 2. Blocked column inlet frit. 3. Sample precipitation in the mobile phase. | 1. Systematically disconnect components to isolate the source of the blockage.[11] 2. Reverse and flush the column (disconnected from the detector). If this fails, replace the frit or the column.[11] 3. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. |
Experimental Protocols
Protocol: Robustness Testing for this compound by RP-HPLC
This protocol outlines a typical experiment to assess the robustness of an HPLC method for quantifying this compound.
1. Objective: To evaluate the capacity of the analytical method to remain unaffected by small, deliberate variations in chromatographic parameters and to establish appropriate system suitability criteria.[1][17]
2. Materials:
-
Reference Standards: Levofloxacin, this compound
-
Reagents: HPLC-grade acetonitrile, methanol, purified water, triethylamine, orthophosphoric acid, sodium dihydrogen orthophosphate.[18]
-
Equipment: HPLC system with UV detector, analytical balance, pH meter, sonicator.
3. Standard (Nominal) Chromatographic Conditions:
-
Column: ACE C18 (or equivalent), 250 mm x 4.6 mm, 5 µm[18]
-
Mobile Phase: A mixture of phosphate buffer (25 mM sodium dihydrogen orthophosphate with 0.5% v/v triethylamine, adjusted to pH 6.0 with orthophosphoric acid) and methanol in a 68:32 v/v ratio.[18][19]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 294 nm[18]
-
Injection Volume: 20 µL
4. Robustness Parameter Variation: Prepare separate mobile phases and set up HPLC conditions for each variation listed in the table below. The "One-Variable-at-a-Time" (OVAT) approach is common.[9]
Table 1: Robustness Study Parameters and Variations
| Parameter | Nominal Condition | Variation 1 (-) | Variation 2 (+) |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min |
| Column Temperature | 30°C | 25°C | 35°C |
| Mobile Phase pH | 6.0 | 5.8 | 6.2 |
| Organic Modifier % | 32% Methanol | 30% Methanol | 34% Methanol |
5. Procedure:
-
Prepare a system suitability solution containing both Levofloxacin and this compound at appropriate concentrations.
-
Equilibrate the HPLC system with the Nominal mobile phase until a stable baseline is achieved.
-
Inject the system suitability solution in replicate (e.g., n=5) and record the chromatograms.
-
For each robustness parameter, change only that single condition on the HPLC system.
-
Allow the system to equilibrate under the new varied condition.
-
Inject the system suitability solution in replicate (e.g., n=5) for each varied condition.
6. Data Analysis:
-
For each condition (nominal and varied), calculate the mean, standard deviation, and %RSD for retention time and peak area.
-
Determine the key system suitability parameters: resolution between Levofloxacin and this compound, and the tailing factor for each peak.
-
Summarize the results in a table for easy comparison.
Data Presentation
The following table is an example of how to summarize the quantitative data from the robustness study.
Table 2: Example Results of Robustness Study on System Suitability Parameters
| Parameter Varied | Condition | Retention Time (min) - Desmethyl Levo | Resolution (Rs) Levo / Desmethyl Levo | Tailing Factor - Desmethyl Levo |
| Nominal | - | 11.26 | 3.5 | 1.1 |
| Flow Rate | 0.9 mL/min | 12.51 | 3.6 | 1.1 |
| 1.1 mL/min | 10.24 | 3.4 | 1.1 | |
| Temperature | 25°C | 11.95 | 3.8 | 1.2 |
| 35°C | 10.68 | 3.2 | 1.1 | |
| Mobile Phase pH | 5.8 | 11.45 | 3.3 | 1.2 |
| 6.2 | 11.08 | 3.6 | 1.1 | |
| Organic Modifier % | 30% | 12.15 | 3.9 | 1.1 |
| 34% | 10.42 | 3.1 | 1.2 | |
| Conclusion | The method is robust as all SST parameters remain within acceptable limits (e.g., Rs > 2.0, Tailing ≤ 1.5) across all tested variations. |
Visualizations
Caption: Workflow for a method robustness study.
Caption: Troubleshooting logic for poor peak resolution.
References
- 1. database.ich.org [database.ich.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. akjournals.com [akjournals.com]
- 5. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Liquid Chromatographic Determination of Dexamethasone and Fluoroquinolones; in vitro Study [scielo.org.za]
- 8. caribjscitech.com [caribjscitech.com]
- 9. robustness testing ICH Q2 – Pharma Validation [pharmavalidation.in]
- 10. jnu.ac.bd [jnu.ac.bd]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. lctsbible.com [lctsbible.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. fda.gov [fda.gov]
- 18. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sphinxsai.com [sphinxsai.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Desmethyl Levofloxacin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent analytical techniques for the quantification of Desmethyl Levofloxacin, a primary metabolite of the antibiotic Levofloxacin. The selection of a robust and validated analytical method is critical for accurate pharmacokinetic, toxicokinetic, and quality control studies. Herein, we compare the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for this purpose.
Performance Comparison of Analytical Methods
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound often depends on the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of their performance characteristics based on published validation data.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | Not explicitly defined for this compound; method validated for impurities from LOQ to 150% of the standard concentration. | 0.10 - 4.99 mg/L[1] |
| Correlation Coefficient (r²) | > 0.999 (for Levofloxacin and its impurities) | 0.998[1] |
| Accuracy (% Recovery) | 98.0% to 102.0% (for Levofloxacin and its impurities) | 0.2% to 15.6% (expressed as % bias)[1] |
| Precision (% RSD) | Within-day: < 2.0%, Between-day: < 2.0% (for Levofloxacin and its impurities) | Within-day: 1.5% to 5.0%, Between-day: 0.0% to 3.3%[1] |
| Limit of Detection (LOD) | 0.004 µg/mL (for a related impurity)[2] | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.013 µg/mL (for a related impurity)[2] | 0.10 mg/L[1] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. The following sections outline the experimental protocols for the HPLC-UV and LC-MS/MS methods.
Stability-Indicating HPLC-UV Method
This method is designed for the quantification of Levofloxacin and its related substances, including this compound, in pharmaceutical dosage forms.
-
Sample Preparation: A placebo solution is spiked with known concentrations of Levofloxacin and its impurities. The final concentration of the sample solution is prepared to fall within the linear range of the method.
-
Chromatographic Conditions:
LC-MS/MS Method in Human Serum
This method was developed for the specific and sensitive quantification of this compound in human serum.
-
Sample Preparation: Protein precipitation is employed. 100 µL of serum is mixed with a precipitating reagent containing an internal standard. The mixture is vortexed and centrifuged. The supernatant is then injected into the LC-MS/MS system.[1]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
Visualizing the Workflow
To better understand the logical flow of validating an analytical method, the following diagram illustrates the key stages involved, from initial planning to final method implementation.
References
A Comparative Analysis of the Antibacterial Efficacy of Desmethyl Levofloxacin and Levofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the antibacterial activities of Levofloxacin, a widely used fluoroquinolone antibiotic, and its primary metabolite, Desmethyl Levofloxacin. This objective analysis is supported by experimental data to aid in research and development efforts within the field of antibacterial agents.
Executive Summary
Levofloxacin exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[1][2][3][4] Its metabolite, this compound, is also known to possess antibacterial properties. This guide presents a side-by-side comparison of their in vitro activities against a range of Gram-positive and Gram-negative bacteria, highlighting differences in their potency and spectrum. The data indicates that while this compound demonstrates activity against several bacterial strains, it is generally less potent than its parent compound, Levofloxacin.
Data Presentation: A Quantitative Comparison
The in vitro antibacterial activities of this compound and Levofloxacin are summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Bacterial Strain | This compound (µg/mL) | Levofloxacin (µg/mL) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | 4 | 0.25 - 0.5 |
| Staphylococcus epidermidis | 1 | 0.25 - 1 |
| Bacillus subtilis | 1 | 0.125 - 0.5 |
| Gram-Negative Bacteria | ||
| Escherichia coli | 0.012 | 0.015 - 0.06 |
| Pseudomonas aeruginosa | >4 | 0.5 - 1 |
| Klebsiella pneumoniae | 0.25 | 0.06 - 0.125 |
Note: The MIC values for Levofloxacin are presented as a range based on multiple studies and can vary depending on the specific strain and testing conditions. The MIC values for this compound are from a single study and are presented for comparative purposes.[2][5][6]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the in vitro activity of an antimicrobial agent. The following are detailed methodologies for the key experiments cited in the comparative analysis.
Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.
1. Preparation of Antimicrobial Solutions:
-
Stock solutions of this compound and Levofloxacin are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO) or water, at a concentration of at least 1000 µg/mL.
-
Serial two-fold dilutions of the stock solutions are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well is typically 100 µL.
2. Inoculum Preparation:
-
Bacterial strains are grown on an appropriate agar medium for 18-24 hours.
-
Several colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized inoculum is further diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Each well containing the antimicrobial dilution is inoculated with 100 µL of the prepared bacterial suspension.
-
A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.
-
The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) compared to the growth control well.
Agar Dilution Method
This method involves incorporating the antimicrobial agent directly into the agar medium.
1. Preparation of Agar Plates:
-
Stock solutions of the antimicrobial agents are prepared as described for the broth microdilution method.
-
A series of agar plates are prepared, each containing a specific concentration of the antimicrobial agent. This is achieved by adding a defined volume of the antimicrobial stock solution to molten Mueller-Hinton Agar (MHA) at 45-50°C before pouring the plates.
-
A control plate containing no antimicrobial agent is also prepared.
2. Inoculum Preparation:
-
The bacterial inoculum is prepared and standardized to a 0.5 McFarland standard as described above.
3. Inoculation and Incubation:
-
The standardized bacterial suspensions are spotted onto the surface of the agar plates using a multipoint inoculator or a calibrated loop.
-
The plates are allowed to dry before being inverted and incubated at 35°C ± 2°C for 16-20 hours.
4. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the bacteria, or allows for the growth of only one or two colonies.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows discussed in this guide.
Workflow for determining MIC and MBC values.
Mechanism of action and cellular consequences.
References
- 1. Graphery: interactive tutorials for biological network algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-vitro antibacterial activity of levofloxacin against hospital isolates: a multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioconductor.org [bioconductor.org]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
The Evolving Landscape of Fluoroquinolones: A Comparative Analysis of Desmethyl Levofloxacin's In Vitro Activity Against Gram-Positive Bacteria
For Immediate Release
[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, the evaluation of novel and metabolic derivatives of existing antibiotics is paramount for guiding future drug development. This report provides a comprehensive comparison of the in vitro activity, specifically the Minimum Inhibitory Concentration (MIC), of Desmethyl Levofloxacin, the primary active metabolite of Levofloxacin, against a panel of clinically significant Gram-positive bacteria. Its performance is benchmarked against its parent compound, Levofloxacin, and other widely used fluoroquinolones, Ciprofloxacin and Moxifloxacin. This analysis is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new antibacterial agents.
Comparative Analysis of Minimum Inhibitory Concentrations (MICs)
The in vitro efficacy of an antimicrobial agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. A lower MIC value indicates greater potency. The following table summarizes the MIC values of this compound and comparator fluoroquinolones against key Gram-positive pathogens.
| Gram-Positive Bacterium | This compound (µg/mL) | Levofloxacin (µg/mL) | Ciprofloxacin (µg/mL) | Moxifloxacin (µg/mL) |
| Staphylococcus aureus | 4[1] | 0.5 - 2 | 0.32 - 0.59[2] | 0.06 - 0.25 |
| Staphylococcus epidermidis | 1[1] | 0.5 - 1 | 0.5 | 0.06 |
| Streptococcus pneumoniae | Data Not Available | 0.5 - 2[3] | 0.5 - 4[2] | 0.25[1] |
| Enterococcus faecalis | Data Not Available | 1 - 8 | 0.25 - 1[2] | 2 |
Key Observations:
-
Against Staphylococcus aureus and Staphylococcus epidermidis, this compound demonstrates antibacterial activity, albeit with higher MIC values compared to its parent drug, Levofloxacin, and other tested fluoroquinolones[1].
-
Levofloxacin and Moxifloxacin generally exhibit lower MICs against the tested Gram-positive cocci compared to Ciprofloxacin, indicating greater potency[1][2][3].
-
Specific MIC data for this compound against Streptococcus pneumoniae and Enterococcus faecalis were not available in the reviewed literature, highlighting an area for future investigation.
Experimental Protocols: Determining Minimum Inhibitory Concentration
The MIC values presented in this guide are typically determined using standardized laboratory procedures, most commonly the broth microdilution or agar dilution methods, as outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a sterile broth medium to a specific turbidity, corresponding to a known concentration of bacterial cells (e.g., 10^5 colony-forming units per milliliter [CFU/mL]).
-
Serial Dilution of Antimicrobial Agent: The antimicrobial agent is serially diluted in a multi-well microtiter plate containing growth medium. This creates a range of concentrations to be tested.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated under specific conditions (e.g., 35°C for 18-24 hours) to allow for bacterial growth.
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the bacteria.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Signaling Pathways and Logical Relationships
The primary mechanism of action for fluoroquinolones involves the inhibition of two key bacterial enzymes essential for DNA replication: DNA gyrase and topoisomerase IV. The differential activity of various fluoroquinolones against Gram-positive bacteria can often be attributed to their relative affinities for these two enzymes. In Gram-positive bacteria, topoisomerase IV is generally the primary target.
Caption: Simplified mechanism of action for fluoroquinolones in Gram-positive bacteria.
Conclusion
This comparative guide provides valuable in vitro data on the activity of this compound against select Gram-positive bacteria. While it demonstrates some antibacterial effect, its parent compound, Levofloxacin, along with Moxifloxacin, generally shows greater potency. The absence of data for key pathogens like Streptococcus pneumoniae and Enterococcus faecalis underscores the need for further research to fully characterize the antimicrobial spectrum of this compound. These findings can help inform the direction of future research and development in the quest for novel and effective treatments for infections caused by Gram-positive bacteria.
References
- 1. Comparative in vitro activity of levofloxacin and ofloxacin against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of levofloxacin against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The susceptibility of Streptococcus pneumoniae to levofloxacin and other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
This guide offers a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of levofloxacin and its related compounds. It is intended for researchers, scientists, and drug development professionals involved in quality control, stability testing, and impurity profiling of levofloxacin in bulk drug substances and pharmaceutical dosage forms. The information herein is compiled from pharmacopeial monographs and peer-reviewed scientific literature to facilitate the selection of a suitable analytical method.
Introduction to Levofloxacin and Impurity Analysis
Levofloxacin is a third-generation fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1][2] It is the L-isomer of ofloxacin and exhibits broad-spectrum activity by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2] The presence of impurities in active pharmaceutical ingredients (APIs) and finished drug products, even in trace amounts, can affect the safety and efficacy of the medication.[3] Therefore, regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) mandate strict control over these related substances.[4][5] HPLC is the predominant technique for the separation and quantification of levofloxacin and its process-related and degradation impurities due to its high resolution, sensitivity, and specificity.[6][7][8]
Experimental Protocols: A Representative HPLC Method
This section details a representative stability-indicating HPLC method for the analysis of levofloxacin and its related compounds, based on established and validated procedures.[1][3]
1. Chromatographic System:
-
HPLC System: A gradient HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (L1 packing).[1]
-
Column Temperature: 42°C.[1]
-
Flow Rate: 0.7 mL/min.[1]
-
Detection Wavelength: 340 nm.[1]
-
Injection Volume: 25 µL.[1]
2. Reagents and Solutions:
-
Buffer Preparation: Dissolve 8.5g of ammonium acetate, 1.25g of cupric sulfate, and 1.0g of L-Isoleucine in 1000 mL of water.[1]
-
Mobile Phase: A mixture of the prepared buffer and methanol in a 70:30 (v/v) ratio.[1]
-
Diluent: The mobile phase is used as the diluent.[1]
3. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh a suitable amount of Levofloxacin Reference Standard (RS) and dissolve it in the diluent to achieve a known concentration.
-
Sample Solution (for Tablets): Weigh and powder a minimum of 20 tablets. Transfer an amount of powder equivalent to the average tablet weight into a suitable volumetric flask. Add the diluent, sonicate to dissolve the active ingredient, and dilute to the final volume with the diluent. Filter the solution through a 0.45 µm membrane filter before injection.[9]
4. System Suitability: Before analysis, the chromatographic system must meet predefined suitability criteria. A standard solution is injected multiple times (typically five or six replicates). The system is deemed suitable for use if the relative standard deviation (%RSD) for the peak area is not more than 2.0% and the tailing factor for the levofloxacin peak is not more than 1.8.[1]
Method Validation Workflow
The validation of an analytical method ensures its reliability for its intended purpose. The following diagram illustrates the logical workflow for validating an HPLC method for related substances, adhering to ICH guidelines.
Comparison of Validated HPLC Methods
Several HPLC methods have been developed and validated for the determination of levofloxacin and its related compounds. The table below summarizes the chromatographic conditions of different methods reported in the literature, providing a comparative overview.
| Parameter | Method 1 (USP-like)[1] | Method 2 (Stability-Indicating)[3] | Method 3 (Isocratic)[8] | Method 4 (USP Monograph)[10] |
| Column | Inertsil ODS-3V C18 (250x4.6mm, 5µm) | Cosmosil C18 (250x4.6mm, 5µm) | YMC Pack Pro-C18 (50x4.6mm, 3µm) | Inertsil ODS-3 (250x4.6mm, 5µm) |
| Mobile Phase | Buffer:Methanol (70:30) | Buffer:Methanol (68:32) | Buffer:Methanol:Acetonitrile (7.7:1.3:1.0) | Methanol and Buffer (30:70) |
| Flow Rate | 0.7 mL/min | Not Specified | 0.8 mL/min | 0.8 mL/min |
| Detection (UV) | 340 nm | Not Specified | 235 nm | 360 nm |
| Column Temp. | 42°C | Not Specified | Not Specified | 45°C |
| Run Time | 60 min | Not Specified | Not Specified | 2x Levofloxacin RT |
Levofloxacin and Its Key Related Compounds
The USP monograph and other studies list several potential impurities for levofloxacin.[1][3][10] These can arise from the manufacturing process or through degradation. The diagram below illustrates the relationship between levofloxacin and some of its common related compounds.
Summary of Quantitative Validation Data
The performance of an analytical method is defined by its validation parameters. The following table presents a comparative summary of quantitative data from different validated HPLC methods for levofloxacin and its impurities.
| Validation Parameter | Method A[1] | Method B[3] | Method C[11] |
| Analyte(s) | Levofloxacin & 6 impurities | Levofloxacin & Impurities A, B, C | Levofloxacin |
| Linearity Range | Not Specified | LOQ to 150% of standard | 1-200 µg/mL |
| Correlation Coefficient (r²) | 0.998 to 1.000 | > 0.99 | 0.9996 |
| LOD | Not Specified | Levo: 0.015 µg/mL; Imp-A: 0.015 µg/mL; Imp-B: 0.004 µg/mL; Imp-C: 0.007 µg/mL | Not Specified |
| LOQ | Not Specified | Levo: 0.046 µg/mL; Imp-A: 0.044 µg/mL; Imp-B: 0.013 µg/mL; Imp-C: 0.022 µg/mL | Not Specified |
| Accuracy (% Recovery) | 98.0% to 102.0% | Not Specified | 98% to 102% |
| Precision (%RSD) | < 2.0% | < 10% at LOQ | Not Specified |
Conclusion
A variety of robust and reliable HPLC methods are available for the quality control of levofloxacin and its related compounds. The choice of method depends on the specific requirements of the analysis, such as whether it is for routine assay, impurity profiling, or stability testing. Methods described in pharmacopoeias like the USP provide a standardized approach, while other validated stability-indicating methods offer enhanced separation of degradation products.[1][6] The data presented in this guide demonstrates that with appropriate column chemistry, mobile phase composition, and instrument parameters, high-quality, reproducible results can be achieved for the analysis of levofloxacin, ensuring the safety and quality of the final drug product.
References
- 1. caribjscitech.com [caribjscitech.com]
- 2. akademiamedycyny.pl [akademiamedycyny.pl]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Organic Impurity analysis of Levofloxacin Drug Material following USP monograph : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of Anti-Levofloxacin Antibody Cross-Reactivity with Desmethyl Levofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of anti-levofloxacin antibodies with its primary metabolite, Desmethyl Levofloxacin. Understanding this cross-reactivity is crucial for the development and validation of specific immunoassays for levofloxacin, ensuring accurate quantification in biological matrices and preventing potential interference from its metabolites. This document summarizes available data, provides detailed experimental protocols, and visualizes key workflows and concepts.
Introduction to Levofloxacin and its Metabolism
Levofloxacin is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] It is the levorotatory isomer of ofloxacin and functions by inhibiting bacterial DNA gyrase and topoisomerase IV.[3] In humans, levofloxacin undergoes limited metabolism, with the primary metabolite being this compound (N-desmethyl levofloxacin).[2] This metabolite is formed by the removal of a methyl group from the piperazinyl ring.[4] While this compound is considered to have little relevant pharmacological activity, its structural similarity to the parent drug presents a potential for cross-reactivity in immunoassays.[1][3]
Structural Comparison
The structural similarity between levofloxacin and this compound is the primary determinant of potential antibody cross-reactivity. The core fluoroquinolone structure remains intact in the metabolite, with the only modification being the demethylation at the piperazine ring.
| Compound | Chemical Structure | Molecular Formula | Key Structural Difference |
| Levofloxacin | [Image of Levofloxacin structure] | C18H20FN3O4 | Contains a methyl group on the piperazine ring. |
| This compound | [Image of this compound structure] | C17H18FN3O4 | Lacks the methyl group on the piperazine ring. |
Data sourced from PubChem CID 149096 and 10958963.[1][4]
Cross-Reactivity Data of Anti-Fluoroquinolone Antibodies
Direct experimental data on the cross-reactivity of anti-levofloxacin antibodies specifically with this compound is limited in publicly available literature. However, studies on broad-specificity anti-fluoroquinolone antibodies provide valuable insights into the potential for cross-reactivity with structurally related compounds. The following table summarizes cross-reactivity data from studies that developed immunoassays for various fluoroquinolones.
| Antibody Specificity | Cross-Reactant | Cross-Reactivity (%) | Reference |
| Anti-Ciprofloxacin | Norfloxacin | High | [5] |
| Enrofloxacin | High | [5] | |
| Ofloxacin | High | [5] | |
| Anti-Enrofloxacin | Ciprofloxacin | 100 | [6] |
| Norfloxacin | 100 | [6] | |
| Anti-Marbofloxacin | Lomefloxacin | >20 | [7] |
| Ofloxacin | >20 | [7] | |
| Pefloxacin | >20 | [7] | |
| Anti-Danofloxacin | Ciprofloxacin | High | [8] |
| Ofloxacin | High | [8] | |
| Sarafloxacin | High | [8] | |
| Enrofloxacin | High | [8] | |
| Anti-Pefloxacin | Various Quinolones | >65 (for 6 compounds) | [9] |
Note: "High" indicates significant cross-reactivity as reported in the study, without a specific percentage provided.
The data consistently demonstrates that antibodies raised against one fluoroquinolone often exhibit significant cross-reactivity with other members of the same class. This is due to the conserved core structure of the fluoroquinolone molecule. Given that the only difference between levofloxacin and this compound is a single methyl group, it is highly probable that anti-levofloxacin antibodies will show a degree of cross-reactivity with this metabolite. The extent of this cross-reactivity would need to be empirically determined for each specific antibody.
Experimental Protocols
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common and effective method for determining the cross-reactivity of an antibody with related compounds. Below is a generalized protocol for a competitive indirect ELISA (ciELISA) to assess the cross-reactivity of anti-levofloxacin antibodies with this compound.
Competitive Indirect ELISA (ciELISA) Protocol
1. Materials and Reagents:
-
Microtiter plates (96-well)
-
Levofloxacin-protein conjugate (e.g., Levofloxacin-BSA) for coating
-
Anti-levofloxacin primary antibody
-
This compound and other fluoroquinolones for cross-reactivity testing
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Phosphate-buffered saline (PBS)
-
Washing buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
-
Microplate reader
2. Procedure:
-
Coating: Dilute the levofloxacin-protein conjugate in coating buffer to an optimal concentration. Add 100 µL per well to the microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with washing buffer.
-
Blocking: Add 200 µL of blocking buffer to each well. Incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate three times with washing buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of levofloxacin (as the standard) and this compound (as the competitor) in PBS.
-
In separate tubes, mix 50 µL of each dilution of the standard or competitor with 50 µL of the diluted anti-levofloxacin primary antibody. Incubate for 30 minutes at 37°C.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate. Incubate for 1 hour at 37°C.
-
-
Washing: Wash the plate three times with washing buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with washing buffer.
-
Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Plot a standard curve of absorbance versus the logarithm of the levofloxacin concentration.
-
Determine the IC50 value (the concentration of levofloxacin that causes 50% inhibition of the maximum signal).
-
Similarly, determine the IC50 value for this compound.
-
Calculate the percentage cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Levofloxacin / IC50 of this compound) x 100
Visualizations
Logical Relationship of Cross-Reactivity
The following diagram illustrates the factors influencing the cross-reactivity of an anti-levofloxacin antibody with its metabolite.
Caption: Factors influencing antibody cross-reactivity.
Experimental Workflow for Cross-Reactivity Assessment
This diagram outlines the key steps in a competitive ELISA to determine cross-reactivity.
Caption: Competitive ELISA workflow for cross-reactivity.
Conclusion
References
- 1. Levofloxacin | C18H20FN3O4 | CID 149096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Levofloxacin - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. N-Desmethyl levofloxacin | C17H18FN3O4 | CID 10958963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Sensitive immunoassays based on a monoclonal antibody for detection of marbofloxacin in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
A Head-to-Head In Vitro Comparison: Desmethyl Levofloxacin vs. Ciprofloxacin
In the landscape of antimicrobial research, understanding the nuanced differences between a parent drug and its metabolites, as well as among established antibiotics, is crucial for the development of new therapeutic strategies. This guide provides a detailed in vitro comparison of desmethyl levofloxacin, an active metabolite of levofloxacin, and ciprofloxacin, a widely used second-generation fluoroquinolone. This analysis is tailored for researchers, scientists, and drug development professionals, offering a clear perspective on their relative antibacterial efficacy.
Data Presentation: In Vitro Efficacy
The in vitro activity of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the available MIC data for this compound and ciprofloxacin against a range of clinically relevant bacterial strains.
It is important to note that the following data has been compiled from multiple sources. Direct comparison of MIC values is most accurate when determined within the same study under identical laboratory conditions. Variations in methodology, bacterial strains, and laboratory practices can influence results.
| Bacterial Strain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus | 4 | 0.25 - 1 |
| Staphylococcus epidermidis | 1 | 0.12 - 1 |
| Bacillus subtilis | 1 | Data not readily available |
| Escherichia coli | 0.012 | ≤0.06 - >8 |
| Pseudomonas aeruginosa | >4 | 0.12 - >8 |
| Klebsiella pneumoniae | 0.25 | ≤0.06 - >8 |
Note: The MIC values for ciprofloxacin can vary significantly depending on the susceptibility of the strain (susceptible, intermediate, or resistant).
Experimental Protocols
The determination of MIC values is a standardized process critical for the evaluation of antimicrobial agents. The methodologies outlined below are based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (CLSI M07)
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[1][2][3]
-
Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a sterile medium to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microdilution tray.
-
Inoculation and Incubation: The microdilution trays containing the antimicrobial dilutions are inoculated with the standardized bacterial suspension. The trays are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Agar Dilution Method
The agar dilution method is another reference method for MIC determination.
-
Preparation of Agar Plates: A stock solution of the antimicrobial agent is prepared and serially diluted. Each dilution is then added to molten Mueller-Hinton agar, which is then poured into petri dishes and allowed to solidify.
-
Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.
-
Inoculation and Incubation: The surfaces of the agar plates are inoculated with the standardized bacterial suspension using a multipoint replicator. The plates are then incubated at 35°C ± 2°C for 16-20 hours.
-
Reading of Results: The MIC is the lowest concentration of the antimicrobial agent that inhibits the growth of the bacteria.
Mandatory Visualization
Mechanism of Action of Fluoroquinolones
Fluoroquinolones, including both levofloxacin (the parent drug of this compound) and ciprofloxacin, exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4] This inhibition disrupts DNA replication and repair, ultimately leading to bacterial cell death.
Caption: Mechanism of action of fluoroquinolones in bacteria.
Experimental Workflow for MIC Determination
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method.
Caption: Broth microdilution workflow for MIC determination.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 4. Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Desmethyl Levofloxacin Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Desmethyl Levofloxacin, a primary metabolite and impurity of the fluoroquinolone antibiotic, Levofloxacin. The selection of a robust and validated analytical method is critical for accurate impurity profiling in drug development and manufacturing, as well as for pharmacokinetic studies. This document summarizes and compares a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with a standard High-Performance Liquid Chromatography (HPLC) method, providing available performance data and detailed experimental protocols.
It is important to note that while single-laboratory validation data is available, no comprehensive inter-laboratory validation studies for this compound analytical methods were identified in the public domain. Such studies would be crucial for establishing the reproducibility and robustness of these methods across different laboratories.
Performance Comparison of Analytical Methods
The following tables summarize the validation parameters for two distinct analytical methods for the determination of this compound.
Table 1: LC-MS/MS Method for this compound in Human Serum
| Validation Parameter | Performance Characteristic |
| Linearity Range | 0.10 - 4.99 mg/L |
| Correlation Coefficient (r²) | 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.10 mg/L |
| Accuracy | 0.2% to 15.6% |
| Precision (Within-day) | 1.5% to 5% |
| Precision (Between-day) | 0.0% to 3.3% |
Data extracted from a single-laboratory validation study by Ghimire S, et al.[1]
Table 2: Representative HPLC Method for Impurity Profiling of Levofloxacin (including this compound)
While specific quantitative validation data for this compound was not available for a representative HPLC method, the United States Pharmacopeia (USP) monograph for Levofloxacin outlines an HPLC method for organic impurities, which includes N-Desmethyl Levofloxacin. A typical validation for such a method, in accordance with International Council for Harmonisation (ICH) guidelines, would include the following parameters.
| Validation Parameter | Typical Performance Criteria (as per ICH Q2(R1)) |
| Specificity | The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity | A linear relationship between concentration and response should be demonstrated across the range of the analytical procedure. |
| Range | The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. Often expressed as percent recovery. |
| Precision (Repeatability & Intermediate) | The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
Experimental Protocols
Method 1: LC-MS/MS for this compound in Human Serum
This method is suitable for the quantitative analysis of this compound in a biological matrix and is characterized by its high sensitivity and specificity.
Sample Preparation: Protein precipitation.[1]
Chromatographic Conditions:
-
Instrumentation: High-Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer.[1]
-
Mobile Phase: A gradient elution using ultra-pure water, acetonitrile, and an aqueous buffer.[2]
-
Run Time: 2.5 minutes.[1]
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]
-
Scan Mode: Selected Reaction Monitoring (SRM).[1]
-
Mass Transition for Desmethyl-levofloxacin: 348.1 m/z → 310.1 m/z.
Method 2: HPLC for Organic Impurities in Levofloxacin Bulk Drug
This method is based on the USP monograph for Levofloxacin and is designed for the separation and quantification of known impurities, including N-Desmethyl Levofloxacin.[3][4]
Chromatographic Conditions:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A mixture of an aqueous buffer (containing ammonium acetate, cupric sulfate, and L-isoleucine) and methanol.[3]
-
Flow Rate: Typically around 0.7 - 1.0 mL/min.[3]
-
Detection Wavelength: 340 nm or as specified in the monograph.[3]
-
Column Temperature: 42°C.[3]
Visualization of the Analytical Method Validation Workflow
The following diagram illustrates a typical workflow for the single-laboratory validation of an analytical method, as would be applied to the methods described above.
Caption: Single-laboratory analytical method validation workflow.
References
A Comparative Pharmacokinetic Profile of Levofloxacin and its Metabolite, Desmethyl Levofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the broad-spectrum fluoroquinolone antibiotic, levofloxacin, and its primary human metabolite, desmethyl levofloxacin. The information presented herein is supported by experimental data to aid in research and drug development activities.
Levofloxacin is a widely used antibacterial agent that undergoes limited metabolism in humans.[1][2][3] The primary routes of elimination are renal excretion of the unchanged drug.[2][4] Less than 5% of an administered dose of levofloxacin is recovered in the urine as its main metabolites, this compound and levofloxacin-N-oxide.[2][3][5] These metabolites exhibit little to no significant pharmacological activity.[2][3][5] Consequently, the vast majority of pharmacokinetic research has focused on the parent compound, levofloxacin. Detailed pharmacokinetic data for this compound is not extensively available in published literature due to its minor metabolic role and lack of therapeutic effect.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for levofloxacin following oral and intravenous administration in healthy adult subjects. This data highlights the drug's rapid absorption and consistent behavior across different routes of administration.
| Pharmacokinetic Parameter | Levofloxacin (500 mg, single oral dose) | Levofloxacin (500 mg, single intravenous dose) | This compound |
| Maximum Plasma Concentration (Cmax) | 5.2 - 5.7 µg/mL[2][4] | ~5.7 µg/mL[2] | Data not available |
| Time to Cmax (Tmax) | 1 - 2 hours[4] | Not Applicable | Data not available |
| Area Under the Curve (AUC) | 48.3 µg·h/mL (AUC0-∞) | 47.5 µg·h/mL (AUC0-∞) | Data not available |
| Elimination Half-life (t1/2) | 6 - 8 hours[2][4] | 6 - 8 hours[2][4] | Data not available |
| Total Body Clearance (CL) | 144 - 226 mL/min[2] | 144 - 226 mL/min[2] | Data not available |
| Renal Clearance (CLr) | 96 - 142 mL/min[2] | 96 - 142 mL/min[2] | Data not available |
| Volume of Distribution (Vd) | 1.1 L/kg[4] | 1.1 L/kg[4] | Data not available |
| Protein Binding | 24 - 38%[4] | 24 - 38%[4] | Data not available |
| Bioavailability | ~99%[6] | Not Applicable | Data not available |
Metabolic Pathway: Levofloxacin to this compound
Levofloxacin undergoes minor metabolism in humans, with one of the identified pathways being demethylation to form this compound. This process involves the removal of a methyl group from the piperazine ring of the levofloxacin molecule.
Experimental Protocols
The following section outlines a typical experimental protocol for a pharmacokinetic study of levofloxacin in healthy human subjects. This protocol is a composite representation based on various published studies.
Objective: To determine the pharmacokinetic profile of a single oral dose of levofloxacin in healthy adult volunteers.
Study Design:
-
An open-label, single-dose, pharmacokinetic study.
Participants:
-
Healthy adult male and/or female volunteers (typically 18-45 years old).
-
Participants undergo a full medical screening to ensure good health.
-
Exclusion criteria include a history of clinically significant diseases, allergies to fluoroquinolones, and use of other medications.
Drug Administration:
-
A single oral dose of 500 mg levofloxacin is administered with a standardized volume of water after an overnight fast.
Sample Collection:
-
Blood samples (approximately 5 mL) are collected into heparinized tubes at pre-dose (0 hours) and at various time points post-dose (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, and 48 hours).
-
Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Urine samples are collected over specific intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48 hours) to determine the extent of renal excretion.
Analytical Method:
-
Plasma and urine concentrations of levofloxacin are quantified using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or fluorescence detection.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. These parameters include Cmax, Tmax, AUC, t1/2, CL, and Vd.
References
- 1. scispace.com [scispace.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. The clinical pharmacokinetics of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Levaquin (Levofloxacin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Desmethyl Levofloxacin as a Certified Reference Material: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the precision and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) serve as the cornerstone of quality assurance, providing a benchmark for the identification, purity, and potency of active pharmaceutical ingredients (APIs) and their related substances. This guide provides a comprehensive comparison to validate the use of Desmethyl Levofloxacin as a CRM by evaluating its performance characteristics against the established United States Pharmacopeia (USP) Reference Standard for Levofloxacin.
This compound, identified as a primary metabolite of the broad-spectrum fluoroquinolone antibiotic Levofloxacin, is also recognized as Levofloxacin Related Compound A by the USP and Levofloxacin Impurity B by the European Pharmacopoeia (EP). Its role as a significant impurity necessitates the availability of a well-characterized reference material for accurate quantification in drug substance and product release testing.
Comparative Analysis of Reference Materials
To establish the suitability of this compound as a CRM, a comparison of its purity and impurity profile with that of the Levofloxacin USP Reference Standard is essential. The following tables summarize the key analytical data derived from typical Certificates of Analysis (CoA).
Table 1: Comparison of Purity and Key Impurities
| Parameter | This compound CRM | Levofloxacin USP Reference Standard |
| Purity (by HPLC) | >95% - 99.77%[1][2] | 98.0% - 102.0% (anhydrous basis)[3] |
| Levofloxacin Related Compound A (this compound) | Not Applicable | < 0.1%[4] |
| D-Isomer | Not specified | 0.2%[4] |
| Levofloxacin N-Oxide | Not specified | Not more than 0.30%[3] |
| Diamine Derivative | Not specified | < 0.05%[4] |
| 9-Desfluoro levofloxacin | Not specified | < 0.05%[4] |
| Total Impurities | Not specified | Not more than 0.50%[5] |
Note: The purity of this compound is typically reported as greater than 95% by HPLC, with specific batches demonstrating purity as high as 99.77%.[1][2] The Levofloxacin USP Reference Standard has a defined range for its assay value and specific limits for known impurities.[3][4]
Experimental Protocols
The validation of a CRM relies on robust and well-defined analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the primary technique employed for the purity assessment of both Levofloxacin and this compound.
Protocol for Purity Determination by HPLC
A stability-indicating HPLC method is crucial for separating the main component from its potential impurities and degradation products.
Table 2: Typical HPLC Parameters for Purity Analysis
| Parameter | Method for this compound Analysis | USP Method for Levofloxacin Impurity Analysis |
| Column | Inertsil ODS-3V C18, 250 x 4.6mm, 5µm | Purospher®STAR RP-18 endcapped (5 μm) 250x4.6 mm[5] |
| Mobile Phase | Buffer and Methanol (70:30 v/v) | Ammonium acetate, cupric sulfate, L-isoleucine in water and methanol[5] |
| Buffer | 8.5g ammonium acetate, 1.25g cupric sulphate and 1.0g L-Isoleucine in 1000ml water | Not explicitly defined as a single buffer in the same manner. |
| Flow Rate | 0.7 mL/min | 0.7 mL/min[6] |
| Column Temperature | 42°C | 40°C[6] |
| Detection | UV at 340 nm | UV at 294 nm[6] |
| Injection Volume | 25 µL | 10 µL[6] |
These methods, while similar in principle, utilize different mobile phase compositions and detection wavelengths, highlighting the importance of method-specific validation when using a CRM.
Logical Workflow for CRM Validation
The process of validating a new CRM, such as this compound, follows a structured and logical workflow to ensure its suitability for its intended use.
Signaling Pathway of Fluoroquinolone Action
To provide context for the importance of accurately quantifying Levofloxacin and its metabolites, the following diagram illustrates the mechanism of action of fluoroquinolone antibiotics.
Conclusion
The available data strongly supports the validation of this compound as a Certified Reference Material. Its identity is well-established, and high-purity material is commercially available. The analytical methods for its quantification are robust and readily implementable in a quality control setting. By providing a reliable and well-characterized CRM for this key impurity, pharmaceutical manufacturers can ensure the quality, safety, and efficacy of Levofloxacin products, thereby meeting stringent regulatory requirements. The use of this compound as a CRM is a critical component in the comprehensive quality control of Levofloxacin.
References
Safety Operating Guide
Proper Disposal of Desmethyl Levofloxacin: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Desmethyl Levofloxacin, a metabolite of the fluoroquinolone antibiotic Levofloxacin, is crucial to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance.[1][2] As with its parent compound, this compound waste should be treated as hazardous chemical waste.[2] This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound in a research environment.
Immediate Safety and Disposal Plan
All waste containing this compound, including the pure compound, solutions, and contaminated materials, must be disposed of through your institution's Environmental Health & Safety (EHS) department.[2] Adherence to the guidelines set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) is mandatory for all pharmaceutical waste.[2][3][4][5]
Waste Segregation and Collection:
Proper segregation of waste streams is the first critical step in safe disposal.
-
Solid Waste: All solid materials contaminated with this compound, such as unused or expired compounds, personal protective equipment (PPE) like gloves and lab coats, and other lab supplies (e.g., weigh boats, centrifuge tubes, pipette tips), must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The label should prominently display "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS.[2]
-
Liquid Waste: Aqueous and solvent-based solutions containing this compound should be collected in a dedicated, shatter-proof, and leak-proof hazardous waste container. It is imperative not to mix this waste with other chemical streams unless explicitly permitted by your EHS department. The container must be clearly labeled with "Hazardous Waste," "this compound," the solvent system used (e.g., water, methanol), and an approximate concentration of the compound.[2]
-
Sharps Waste: Any sharps, including needles and syringes, that are contaminated with this compound must be disposed of in a designated sharps container specifically for hazardous chemical waste.[2]
Storage of Waste:
Hazardous waste containers should be stored in a designated and secure area within the laboratory. Ensure that containers are kept closed at all times, except when adding waste. Secondary containment for all liquid waste containers is essential to prevent spills.
Regulatory Framework
The disposal of pharmaceutical waste is governed by multiple federal and state regulations. The EPA's RCRA provides a framework for the "cradle-to-grave" management of hazardous waste, which includes certain pharmaceuticals.[3][4] In 2019, the EPA finalized a new rule, Subpart P, which provides healthcare-specific requirements for managing hazardous waste pharmaceuticals. A key provision of Subpart P is the prohibition of flushing hazardous waste pharmaceuticals down drains.[5]
Experimental Degradation and Disposal Protocols
While direct disposal through EHS is the standard procedure, research into the degradation of fluoroquinolones provides insight into potential treatment methods. It is important to note that these are experimental protocols and are not intended for routine disposal in a standard laboratory setting.
Photocatalytic Degradation of Levofloxacin
Photocatalytic degradation is an advanced oxidation process that has been shown to be effective in breaking down Levofloxacin, the parent compound of this compound. One study demonstrated over 90% degradation of Levofloxacin in 120 minutes using highly crystalline TiO2 nanoparticles under UV light.
Experimental Protocol:
-
Preparation of Catalyst: Synthesize TiO2 nanoparticles using a sol-gel technique.
-
Reaction Setup: Prepare an aqueous solution of Levofloxacin. Add the TiO2 nanoparticles to the solution.
-
Irradiation: Illuminate the solution with a UV light source while stirring.
-
Analysis: Monitor the degradation of Levofloxacin over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Adsorptive Removal of Levofloxacin
Adsorption is another method investigated for the removal of fluoroquinolones from aqueous solutions. Studies have explored the use of various adsorbents, such as nano-zero-valent iron and nano-copper, to sequester Levofloxacin.
Experimental Protocol:
-
Adsorbent Preparation: Synthesize or procure the desired nano-adsorbent material.
-
Adsorption Process: Add a specific dose of the adsorbent to a Levofloxacin solution of a known concentration.
-
Equilibration: Agitate the mixture for a predetermined contact time at a controlled temperature and pH.
-
Analysis: Separate the adsorbent from the solution and measure the remaining concentration of Levofloxacin to determine the removal efficiency.
Quantitative Data on Levofloxacin Removal
The following table summarizes quantitative data from various experimental studies on the removal and degradation of Levofloxacin. This data is provided for informational purposes to illustrate the efficacy of different treatment methods under specific laboratory conditions.
| Treatment Method | Adsorbent/Catalyst | Initial Concentration | Conditions | Removal/Degradation Efficiency | Reference |
| Adsorption | Nano-zero-valent iron (nZVI) | 1 mg/L | pH 7, 0.06 mg/L dose, 35°C, 120 min | 91% | [6] |
| Adsorption | Nano-copper (CuONPs) | 1 mg/L | pH 7, 0.06 mg/L dose, 25°C, 120 min | 89% | [6] |
| Photocatalysis | CuInS2/g-C3N4 with PMS | Not specified | Visible light, 60 min | 98.9% | [7] |
| Photocatalysis | Hydroxyapatite | 4 ppm | pH 10, 1.5 g/L dose, 5 hours | 70.6% | [8] |
| Photocatalysis | TiO2 nanoparticles | Not specified | UV light, 120 min | >90% | |
| Photocatalysis | Zinc Oxide/Graphene Oxide Nanoparticles | 50 and 400 µg/mL | pH 9, UV light, 120 min | 99.2% and 99.6% respectively | [9] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
This compound Disposal Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Assessing the Degradation of Levofloxacin in Aqueous Media by Metal-Free g-C3N4 Photocatalyst Under Simulated Solar Light Irradiation [mdpi.com]
- 3. deswater.com [deswater.com]
- 4. Isoconversional and DFT Investigation of the Thermal Decomposition of Levofloxacin | Moroccan Journal of Chemistry [revues.imist.ma]
- 5. THERMO-OXIDATIVE DECOMPOSITION ANALYSIS OF LEVOFLOXACIN BY ISOCONVERSIONAL KINETICS AND COMPUTATIONAL METHODS [repository.najah.edu]
- 6. Adsorptive removal of levofloxacin and antibiotic resistance genes from hospital wastewater by nano-zero-valent iron and nano-copper using kinetic studies and response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Degradation of Levofloxacin through Visible-Light-Driven Peroxymonosulfate Activation over CuInS2/g-C3N4 Heterojunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dataset on photocatalytic degradation of Levofloxacin using hydroxyapatite photocatalyst: Optimization by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effective Removal of Levofloxacin from Pharmaceutical Wastewater Using Synthesized Zinc Oxid, Graphen Oxid Nanoparticles Compared with their Combination - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
